Orion
Description
See also: Triamcinolone (has active moiety).
Properties
IUPAC Name |
[2-(16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMPVBXKDAHORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Darolutamide, an Orion Corporation Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide, developed by Orion Corporation and Bayer, is a structurally distinct, potent second-generation androgen receptor inhibitor (ARi).[1][2] It is an oral, non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][3][4] This document provides a detailed technical overview of the core mechanism of action of darolutamide, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
Prostate cancer cell growth is predominantly driven by androgens, such as testosterone and dihydrotestosterone (DHT), which bind to and activate the androgen receptor (AR), a ligand-activated transcription factor.[3][5] Darolutamide functions as a selective and potent competitive antagonist of the androgen receptor.[4][6] Its mechanism involves a multi-faceted inhibition of the AR signaling pathway:
-
Competitive Inhibition of Ligand Binding: Darolutamide binds with high affinity to the ligand-binding domain of the AR, directly competing with androgens.[3][7] This prevents the conformational changes in the receptor that are necessary for its activation.[7]
-
Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide effectively inhibits this process, sequestering the AR in the cytoplasm and preventing it from reaching its nuclear targets.[3][4][7]
-
Blockade of AR-Mediated Transcription: By preventing nuclear translocation, darolutamide blocks the AR from binding to androgen response elements (AREs) on the DNA. This leads to a significant reduction in the transcription of androgen-dependent genes that are crucial for the proliferation and survival of prostate cancer cells.[4][7][8]
-
Inhibition of Enhancer and Super-Enhancer Activation: Darolutamide has been shown to strongly deplete the AR from gene regulatory regions, thereby blocking the activation of enhancers and super-enhancers that are critical for the expression of key oncogenes in prostate cancer.[8][9] This includes the reduced recruitment of essential co-factors like FOXA1 to the chromatin.[8][9]
This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation of prostate cancer cells and potent antitumor activity.[5] Notably, darolutamide is also effective against several known AR mutants that confer resistance to other antiandrogen therapies.[6][10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing the efficacy of darolutamide.
References
- 1. What is Darolutamide used for? [synapse.patsnap.com]
- 2. This compound and Bayer expand clinical development program for darolutamide in prostate cancer [orionpharma.com]
- 3. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 6. Darolutamide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darolutamide antagonizes androgen signaling by blocking enhancer and super-enhancer activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Sites of the Drosophila Chemokine-like Protein "Orion"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Drosophila melanogaster protein Orion is a secreted, chemokine-like protein that plays a crucial role in the development and remodeling of the nervous system. It functions as a critical signaling molecule, mediating the recognition and subsequent phagocytic clearance of degenerating neurons by glial cells. This process is essential for maintaining a healthy nervous system by removing cellular debris that could otherwise lead to inflammation and neurodegeneration. Understanding the specific binding interactions of this compound is paramount for elucidating the molecular mechanisms of neuronal remodeling and for the potential development of therapeutic strategies for neurodegenerative diseases.
This technical guide provides a comprehensive overview of the known binding sites of the this compound protein, the associated signaling pathways, and the experimental methodologies used to characterize these interactions.
This compound Protein Binding Sites and Interactions
The primary function of this compound in neuronal remodeling is to act as a molecular bridge, connecting dying neurons with phagocytic cells. This is achieved through specific interactions with molecules on the surfaces of both cell types.
1. Binding to Phosphatidylserine (PS) on Degenerating Neurons:
This compound directly binds to phosphatidylserine (PS), an "eat-me" signal that is exposed on the outer leaflet of the plasma membrane of apoptotic or degenerating neurons. This interaction is a key step in marking damaged neuronal components for removal. While the precise binding affinity has not been explicitly quantified in the available literature, studies suggest a high-affinity interaction, as this compound can effectively compete with Annexin V, a known PS-binding protein, for binding to injured dendrites.
2. Interaction with the Draper Receptor on Phagocytic Cells:
Following its binding to PS on the neuronal surface, this compound is recognized by the Draper (Drpr) receptor, which is expressed on the surface of phagocytic glial cells, such as astrocytes, and epidermal cells. Draper is a homolog of the mammalian MEGF10 and is a key receptor involved in the engulfment of cellular debris in Drosophila. The this compound-Draper interaction initiates the downstream signaling cascade within the phagocytic cell, leading to the engulfment and degradation of the targeted neuronal material.
Quantitative Data on this compound Protein Binding
A thorough review of the primary literature did not yield specific quantitative binding affinities (e.g., dissociation constants, Kd) for the interaction of this compound with either phosphatidylserine or the Draper receptor. The characterization of these interactions has been largely qualitative, focusing on the functional outcomes of binding. The table below is provided as a template for when such data becomes available through future research.
| Binding Partner | Method | Binding Affinity (Kd) | Reference |
| Phosphatidylserine (PS) | Not Available | Not Available | |
| Draper (Drpr) Receptor | Not Available | Not Available |
Signaling Pathway of this compound-Mediated Phagocytosis
The signaling pathway initiated by this compound is a critical component of neuronal remodeling. The following diagram illustrates the key steps in this process, from the secretion of this compound to the engulfment of the degenerating neuron.
Caption: this compound-mediated phagocytosis signaling pathway.
Experimental Protocols
The following sections detail the key experimental methodologies used to elucidate the binding interactions of the this compound protein.
Liposome Co-sedimentation Assay for this compound-Phosphatidylserine Binding
This assay is used to determine if a protein of interest can directly bind to specific lipids embedded in a liposome, a synthetic lipid vesicle.
Principle: Liposomes containing a specific lipid of interest (in this case, phosphatidylserine) are incubated with the purified this compound protein. If this compound binds to the liposomes, it will co-sediment with them during ultracentrifugation. The presence
Darolutamide: A Technical Guide to a Novel Androgen Receptor Inhibitor
A Whitepaper on the Discovery, Mechanism, and Clinical Development of an Orion Corporation Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
Darolutamide, a second-generation androgen receptor inhibitor (ARI), represents a significant advancement in the treatment of prostate cancer. Developed by this compound Corporation in partnership with Bayer, this compound, also known as ODM-201, has a distinct chemical structure that confers a high binding affinity for the androgen receptor and a favorable safety profile.[1][2][3] This technical guide provides an in-depth overview of the discovery and history of darolutamide, its mechanism of action, and a summary of its key quantitative data from preclinical and clinical studies. Detailed experimental protocols for foundational assays are provided, along with visualizations of key pathways and processes to facilitate a comprehensive understanding of this therapeutic agent.
Discovery and History
The journey of darolutamide began at this compound Corporation, a Finnish pharmaceutical company, with a screening campaign utilizing an AR transactivation assay in AR-HEK293 cells to identify novel androgen receptor antagonists.[4] this compound Corporation reported the discovery of darolutamide in 2010 and filed for a patent in October of the same year, which was subsequently published in May 2011.[5][6] The compound, then designated ODM-201, entered Phase I clinical trials in April 2011.[5]
Recognizing the potential of the compound, this compound Corporation entered into a partnership with Bayer HealthCare for the co-development of darolutamide.[5][7] This collaboration propelled the molecule through rigorous clinical evaluation. A pivotal moment in its history was the U.S. Food and Drug Administration (FDA) approval in July 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC), granted under the agency's priority review designation.[5][7] This approval was largely based on the positive outcomes of the Phase III ARAMIS trial.[5][8] Subsequently, darolutamide, marketed under the brand name Nubeqa®, has received approval in numerous countries for various stages of prostate cancer.[9]
Mechanism of Action
Darolutamide is a potent non-steroidal androgen receptor inhibitor (ARi).[10][11] Its therapeutic effect is achieved through a multi-faceted antagonism of the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and survival.[12][13] The mechanism can be broken down into three primary steps:
-
Competitive Inhibition of Androgen Binding: Darolutamide competitively binds to the ligand-binding domain of the androgen receptor with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[12][13][14]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. Darolutamide prevents this critical step.[12][13][14]
-
Inhibition of AR-Mediated Transcription: By blocking nuclear translocation, darolutamide prevents the androgen receptor from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of genes that promote prostate cancer cell proliferation and survival.[12][13][14]
A unique characteristic of darolutamide is its distinct molecular structure, which contributes to its high antagonistic activity and may be responsible for its limited penetration of the blood-brain barrier, potentially leading to a lower incidence of central nervous system-related side effects compared to other ARis.[4][15]
Quantitative Data
The following tables summarize key quantitative data for darolutamide and its major active metabolite, keto-darolutamide.
Table 1: In Vitro Activity
| Compound | Parameter | Value | Assay Type | Cell Line/Receptor Source |
| Darolutamide | Kᵢ | 11 nM | Competitive AR Binding Assay | Not Specified |
| Darolutamide | IC₅₀ | 26 nM | In vitro assay | AR-HEK293 cells |
| Keto-darolutamide | Kᵢ | 8 nM | Competitive AR Binding Assay | Not Specified |
| Keto-darolutamide | IC₅₀ | 38 nM | In vitro assay | Not Specified |
Data sourced from Wikipedia.[5]
Table 2: Pharmacokinetic Properties
| Parameter | Value | Conditions |
| Absolute Bioavailability | ~30% | Fasted |
| Bioavailability with Food | Increased by 2.0 to 2.5-fold | With food |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~4 hours | Single 600 mg oral dose |
| Steady-State Cₘₐₓ | 4.79 mg/L | 600 mg twice daily |
| Steady-State AUC₀₋₁₂ | 52.82 h•µg/mL | 600 mg twice daily |
| Apparent Volume of Distribution (Vd/F) | 119 L | Intravenous administration |
| Plasma Protein Binding | 92% (Darolutamide), 99.8% (Keto-darolutamide) | Mainly to albumin |
| Effective Half-Life (t₁/₂) | ~20 hours | In patients |
| Metabolism | Primarily CYP3A4, UGT1A9, UGT1A1 | Hepatic |
| Excretion | ~63.4% in urine, ~32.4% in feces | Within 7 days |
Data sourced from FDA prescribing information and clinical pharmacology studies.[16][17]
Experimental Protocols
Radioligand Competition Binding Assay for Androgen Receptor
This protocol outlines a representative method for determining the binding affinity of a test compound like darolutamide to the androgen receptor.
Objective: To determine the binding affinity (IC₅₀ and/or Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the Androgen Receptor.[18]
Materials: [18]
-
Androgen Receptor Source: Recombinant human Androgen Receptor or cell lysates from AR-expressing cell lines (e.g., LNCaP).
-
Radioligand: A tritiated AR agonist, such as [³H]-Mibolerone, at a concentration near its dissociation constant (Kd) for the AR.
-
Test Compound: Darolutamide, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Buffer: Tris-HCl buffer to maintain pH and protein stability.
-
Wash Buffer: Cold buffer to separate bound from unbound radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure: [18]
-
Preparation of Reagents: Prepare serial dilutions of darolutamide and the radioligand in the assay buffer.[18]
-
Incubation: In a multi-well plate, incubate the Androgen Receptor source with the various concentrations of darolutamide for a predetermined time at a specific temperature (e.g., 2-4 hours at 4°C) to allow for competitive binding.[18]
-
Addition of Radioligand: Add the radiolabeled ligand to the wells and continue the incubation to allow the binding to reach equilibrium.[18]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand, while the unbound radioligand will pass through.[18]
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of darolutamide. The IC₅₀ value is the concentration of darolutamide that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cell Viability and Spheroid Formation Assays
These assays are crucial for assessing the in vitro efficacy of darolutamide on prostate cancer cell lines.
Objective: To evaluate the effect of darolutamide on the viability and growth of androgen-dependent prostate cancer cells.[19][20]
Cell Lines: Androgen-dependent prostate cancer cell lines such as LAPC-4 or VCaP.[19][20]
Procedure for Cell Viability (e.g., MTS Assay):
-
Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of darolutamide (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of darolutamide to determine the IC₅₀ for cell growth inhibition.
Procedure for Spheroid Formation: [19][20]
-
Spheroid Culture: Culture prostate cancer cells in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Compound Treatment: Once spheroids are formed, treat them with various concentrations of darolutamide.
-
Monitoring Spheroid Growth: Monitor and measure the size of the spheroids over time using microscopy and image analysis software.
-
Data Analysis: Compare the growth of darolutamide-treated spheroids to control spheroids to assess the inhibitory effect on 3D cell growth.
Visualizations
Androgen Receptor Signaling Pathway and Darolutamide Inhibition
Caption: Mechanism of action of darolutamide on the androgen receptor signaling pathway.
Experimental Workflow: AR Competitive Binding Assay
Caption: Workflow for a typical androgen receptor competitive binding assay.
Logical Flow of Clinical Development
Caption: Logical progression of the clinical development of darolutamide.
Conclusion
Darolutamide, a product of this compound Corporation's discovery efforts, has established itself as a valuable therapeutic option in the management of prostate cancer. Its unique chemical structure underpins a potent and multifaceted mechanism of action against the androgen receptor. Supported by robust preclinical and clinical data, darolutamide offers a significant improvement in metastasis-free survival for patients with nmCRPC, with a safety profile that distinguishes it from other agents in its class.[21] This technical guide has provided a comprehensive overview of darolutamide, from its origins to its clinical application, to serve as a valuable resource for the scientific and drug development community.
References
- 1. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Darolutamide: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. U.S. FDA approves darolutamide, a new treatment for men with non-metastatic castration-resistant prostate cancer (nmCRPC) [orionpharma.com]
- 9. Inside information: Phase III ARANOTE trial of darolutamide in combination with androgen deprivation therapy in men with metastatic hormone-sensitive prostate cancer meets primary endpoint [orionpharma.com]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 12. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 13. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. onclive.com [onclive.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety outcomes of darolutamide in patients with non-metastatic castration-resistant prostate cancer with comorbidities and concomitant medications from the randomised phase 3 ARAMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function and Activity of Orion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orion is a secreted, chemokine-like protein in Drosophila melanogaster that plays a pivotal role in the developmental and injury-induced remodeling of the nervous system. It functions as a critical signaling molecule, orchestrating the recognition and phagocytic clearance of degenerating neuronal fragments by glial cells. This technical guide provides an in-depth overview of the biological function and activity of this compound, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its role. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
The precise wiring of the nervous system requires intricate processes of neuronal remodeling, including the pruning of unnecessary axons and dendrites. This process is essential for normal development and is also activated in response to injury. A key step in neuronal remodeling is the efficient removal of degenerating neuronal debris by phagocytic cells, primarily glia. The failure of this clearance process can lead to inflammation and neurodegeneration.
In Drosophila, the chemokine-like protein this compound has emerged as a key regulator of this process.[1][2] this compound acts as a bridging molecule, linking the "eat-me" signal phosphatidylserine (PS), exposed on the surface of degenerating neurons, to the Draper (Drpr) receptor on phagocytic glial cells.[3][4] This interaction triggers a signaling cascade within the glia, leading to the engulfment and degradation of the neuronal debris. This guide will delve into the molecular mechanisms of this compound's function, its role in different glial cell types, and the experimental approaches used to study this important signaling pathway.
This compound's Role in Neuronal Remodeling
This compound is indispensable for the proper pruning of axons during the development of the Drosophila mushroom bodies, the learning and memory center of the fly brain.[2] It is also required for the clearance of degenerating dendrites following injury.[3][4] Studies have shown that in the absence of this compound, axonal debris is not efficiently cleared by astrocytes, leading to significant defects in neuronal circuitry.[2]
This compound's function is not limited to astrocytes. It is also essential for the phagocytic activity of other glial cell types, including cortex and ensheathing glia, in the removal of peptidergic and other neurons during development.[5] This suggests that this compound is a broadly utilized signal for glial-mediated clearance of neuronal debris throughout the nervous system.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from studies on this compound's function.
| Table 1: Quantification of Mushroom Body Axon Pruning Defects in this compound Mutants | |
| Genotype | Percentage of Brains with Unpruned Axons |
| Wild-type | 0% |
| This compound mutant | 100% |
| This compound mutant with this compound rescue | 0% |
| Data adapted from Boulanger et al., 2021.[2] |
| Table 2: Quantification of Dendrite Debris Clearance after Injury | |
| Genotype | Percentage of Uncleared Dendritic Debris |
| Wild-type | ~5% |
| This compound mutant | ~95% |
| drpr mutant | ~95% |
| Data adapted from Ji et al., 2023.[3][4] |
| Table 3: Quantification of Glial Phagocytosis of Neuronal Debris | |
| Condition | Phagocytic Index (Debris per Glial Cell) |
| Control | High |
| This compound knockdown in neurons | Low |
| Draper knockdown in glia | Low |
| Data adapted from Perron et al., 2023.[5] |
Signaling Pathways Involving this compound
This compound functions as a bridging molecule in a conserved signaling pathway that mediates the recognition and engulfment of apoptotic cells and degenerating neurites.
Caption: The this compound-Draper signaling pathway for phagocytosis.
This diagram illustrates the core signaling cascade. Phosphatidylserine (PS) is exposed on the outer leaflet of the plasma membrane of degenerating neurons. The secreted chemokine this compound binds to this exposed PS. This this compound-PS complex is then recognized by the Draper receptor on the surface of phagocytic glial cells. The binding of the this compound-PS complex to Draper activates downstream signaling within the glial cell, leading to the activation of the engulfment machinery and the formation of a phagosome to internalize and degrade the neuronal debris.
Experimental Protocols
Immunohistochemistry for this compound in Drosophila Brains
This protocol is adapted from methodologies described in Boulanger et al., 2021 and Perron et al., 2023.[2][5]
Materials:
-
Drosophila adult brains
-
Schneider's Insect Medium
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
0.3% Triton X-100 in PBS (PBT)
-
Blocking solution: 5% Normal Goat Serum in PBT
-
Primary antibody: anti-Orion antibody (custom generated or commercially available)
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Dissect adult Drosophila brains in cold Schneider's Insect Medium.
-
Fix the brains in 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the brains three times for 10 minutes each in PBT.
-
Block the brains in blocking solution for 1 hour at room temperature.
-
Incubate the brains in primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the brains three times for 10 minutes each in PBT.
-
Incubate the brains in secondary antibody diluted in PBT for 2 hours at room temperature in the dark.
-
Wash the brains three times for 10 minutes each in PBT.
-
Mount the brains in mounting medium on a microscope slide.
-
Image the brains using a confocal microscope.
In Vivo Phagocytosis Assay
This protocol is based on the laser-axotomy model described in Ji et al., 2023.[3][4]
Materials:
-
Drosophila larvae expressing a fluorescent reporter in specific neurons (e.g., UAS-mCD8::GFP)
-
Laser-scanning confocal microscope equipped with a laser for axotomy
-
Imaging chamber
Procedure:
-
Mount a larva in the imaging chamber.
-
Identify the neuron of interest using fluorescence microscopy.
-
Perform laser axotomy on a specific dendrite or axon.
-
Acquire images of the severed neurite and the surrounding glial cells at regular time intervals (e.g., every 30 minutes) for several hours.
-
Quantify the clearance of the fluorescently labeled debris over time. The disappearance of the fluorescent signal indicates engulfment by phagocytic cells.
Caption: Workflow for the in vivo phagocytosis assay.
Conclusion and Future Directions
The discovery of this compound and its role in the Draper signaling pathway has significantly advanced our understanding of the molecular mechanisms governing neuronal remodeling in Drosophila. This technical guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols.
Future research in this area could focus on several key questions:
-
Identification of the Draper-binding domain of this compound: Pinpointing the specific region of the this compound protein that interacts with the Draper receptor will be crucial for understanding the molecular basis of their interaction.
-
Elucidation of the downstream signaling cascade: While it is known that Draper activation leads to phagocytosis, the specific intracellular signaling molecules that are activated downstream of Draper in response to this compound binding remain to be fully characterized.
-
Investigation of the role of this compound in neurodegenerative diseases: Given the importance of efficient debris clearance in preventing neuroinflammation, it will be important to investigate whether defects in this compound-like signaling pathways contribute to the pathogenesis of neurodegenerative diseases in mammals.
-
Therapeutic potential: A deeper understanding of the this compound-Draper pathway could open up new avenues for the development of therapeutic strategies to enhance the clearance of neuronal debris in the context of neurodegenerative diseases and central nervous system injury.
This guide serves as a valuable resource for researchers and drug development professionals interested in the fascinating biology of this compound and its potential as a therapeutic target. The provided data, protocols, and pathway diagrams offer a solid foundation for further exploration of this critical signaling pathway.
References
- 1. Chemokine-like this compound is involved in the transformation of glial cells into phagocytes in different developmental neuronal remodeling paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axonal chemokine-like this compound induces astrocyte infiltration and engulfment during mushroom body neuronal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Drosophila chemokine-like this compound bridges phosphatidylserine and Draper in phagocytosis of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Orion Compound: A Technical Guide to Solubility and Stability
Disclaimer: The term "Orion" is associated with various commercial products and research platforms, including those from this compound Corporation, this compound Engineered Carbons, and this compound Biotechnology.[1][2][3] However, a specific chemical compound universally designated as "this compound" with a publicly available, detailed physicochemical profile could not be identified in the provided search results. This guide, therefore, presents a representative technical framework for the solubility and stability analysis of a hypothetical novel drug candidate, herein referred to as "this compound." The data and experimental protocols are illustrative and based on standard practices in the pharmaceutical industry.
Introduction
The successful development of a new chemical entity (NCE) into a viable drug product is critically dependent on its physicochemical properties. Among the most important of these are solubility and stability. This document provides a comprehensive overview of the solubility and stability profile of the hypothetical compound "this compound." The data presented herein are essential for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of the final drug product.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. The solubility of this compound was assessed in various media relevant to the physiological environment and pharmaceutical processing.
Aqueous Solubility
The intrinsic solubility of this compound in aqueous media is a fundamental parameter. The pH-dependent solubility was determined to understand its behavior in different segments of the gastrointestinal tract.
Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | 150.2 ± 8.5 | Shake-Flask |
| 4.5 (Acetate Buffer) | 75.8 ± 4.2 | Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | 25.1 ± 2.1 | Shake-Flask |
| 7.4 (Phosphate Buffer) | 10.5 ± 1.3 | Shake-Flask |
Solubility in Organic Solvents and Co-solvent Systems
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the development of liquid formulations.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Method |
| Ethanol | 25.6 ± 1.8 | HPLC |
| Propylene Glycol | 15.2 ± 1.1 | HPLC |
| PEG 400 | 30.8 ± 2.5 | HPLC |
| DMSO | > 100 | Visual |
Stability Profile
The chemical stability of an API is paramount to ensure that the patient receives the correct dose and that no toxic degradation products are formed during storage and administration. The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
The stability of this compound in its solid form was assessed under accelerated and long-term storage conditions.
Table 3: Solid-State Stability of this compound
| Condition | Duration | Assay (%) | Total Degradants (%) |
| 40°C / 75% RH | 6 Months | 99.2 | 0.8 |
| 25°C / 60% RH | 12 Months | 99.8 | 0.2 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5 | 1.5 |
Solution-State Stability
The stability of this compound in solution is critical for the development of liquid dosage forms and for understanding its behavior in vivo.
Table 4: Solution-State Stability of this compound (1 mg/mL) at 25°C
| Medium | pH | Duration | Assay (%) |
| 0.1 N HCl | 1.2 | 24 hours | 92.1 |
| Water | ~7.0 | 24 hours | 98.5 |
| 0.1 N NaOH | 13.0 | 24 hours | 85.4 |
Experimental Protocols
Shake-Flask Solubility Method
An excess amount of this compound was added to a specific volume of the test medium in a glass vial. The vials were then sealed and agitated in a temperature-controlled shaker bath at a constant temperature for 24 hours to ensure equilibrium was reached.[4] After 24 hours, the samples were centrifuged, and the supernatant was filtered through a 0.45 µm filter. The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection was used for the quantification of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Stability Indicating Method
For stability studies, the HPLC method was validated to be stability-indicating. This was achieved by subjecting a sample of this compound to forced degradation under acidic, basic, oxidative, and photolytic conditions. The method was shown to be able to separate the intact drug from its degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship in Stability Testing
Caption: Logical Flow of Stress Testing for Stability Assessment.
Conclusion
The hypothetical compound this compound demonstrates pH-dependent aqueous solubility, with higher solubility in acidic conditions. It is sparingly soluble in common pharmaceutical co-solvents. The solid-state stability of this compound is acceptable under accelerated and long-term storage conditions, although some sensitivity to light is observed. In solution, this compound is more stable under neutral to slightly acidic conditions and degrades more rapidly in strongly acidic and basic environments. These findings are crucial for guiding the formulation development of this compound to ensure a stable and bioavailable drug product. Further studies on the degradation pathways and the identification of degradation products are recommended.
References
Orion's OB-004: A Technical Guide to In Vitro and In Vivo Effects of a Novel CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of OB-004, a novel C-C chemokine receptor type 2 (CCR2) antagonist developed by Orion Biotechnology. The document details the in vitro and in vivo effects of OB-004, offering insights into its mechanism of action and therapeutic potential. The information is compiled from publicly available data and supplemented with established experimental protocols relevant to the study of CCR2 antagonists.
Introduction to OB-004 and the CCL2/CCR2 Axis
The chemokine ligand 2 (CCL2) and its receptor CCR2 are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathogenesis of numerous diseases, including chronic inflammation, autoimmune disorders, and cancer.[1] OB-004 is a potent and selective antagonist of CCR2, designed to inhibit the downstream effects of CCL2 signaling and thereby modulate the inflammatory cascade.[2][3]
Data Presentation: In Vitro and In Vivo Efficacy
While specific quantitative data for OB-004 has not been publicly released, this section presents representative data for a potent CCR2 antagonist based on published literature for similar compounds. This information is intended to be illustrative of the expected in vitro and in vivo profile of a "best-in-class" CCR2 antagonist.
In Vitro Data
The in vitro efficacy of a CCR2 antagonist is typically evaluated through binding and functional assays to determine its potency in blocking the CCL2/CCR2 interaction and subsequent cellular responses.
Table 1: Representative In Vitro Efficacy of a CCR2 Antagonist
| Assay Type | Cell Line/System | Parameter | Value (nM) |
| Radioligand Binding Assay | Human Monocytes | IC50 | 5 - 20 |
| Chemotaxis Assay | Human Monocytes | IC50 | 1 - 10 |
Disclaimer: The quantitative values presented in this table are representative of potent CCR2 antagonists and are not specific to OB-004. They are provided for illustrative purposes to demonstrate the typical potency of such compounds.
This compound Biotechnology has stated that OB-004 is a "best-in-class CCR2 antagonist" based on "inhibition of in vitro signaling" and that it "completely blocks the CCR2-mediated transmigration of monocytes".[4]
In Vivo Data
The in vivo activity of OB-004 was assessed in a thioglycolate-induced peritonitis model, a standard method for evaluating the inhibition of monocyte trafficking.
Table 2: Representative In Vivo Efficacy of a CCR2 Antagonist in a Thioglycolate-Induced Peritonitis Model
| Animal Model | Dosing Regimen | Endpoint | Result |
| Mouse | Intraperitoneal injection | Monocyte infiltration into the peritoneum | Significant, dose-dependent reduction |
Disclaimer: The results in this table are qualitative summaries based on this compound Biotechnology's press releases for OB-004. Specific dosage and quantitative inhibition levels have not been disclosed.
According to this compound Biotechnology, OB-004 demonstrated "significant, dose-dependent inhibition of monocyte trafficking into the peritoneum" in this model.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize a CCR2 antagonist like OB-004.
In Vitro Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50) of the CCR2 antagonist.
-
Materials:
-
Human monocyte cell line (e.g., THP-1) or primary human monocytes.
-
Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).
-
CCR2 antagonist (OB-004).
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a suspension of human monocytes in binding buffer.
-
In a 96-well plate, add a fixed concentration of ¹²⁵I-CCL2 to each well.
-
Add varying concentrations of the CCR2 antagonist to the wells.
-
Add the cell suspension to each well and incubate at room temperature for 1-2 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of radioligand binding against the log concentration of the antagonist.
-
2. Chemotaxis Assay
-
Objective: To assess the functional ability of the CCR2 antagonist to inhibit CCL2-induced cell migration.
-
Materials:
-
Human monocyte cell line (e.g., THP-1) or primary human monocytes.
-
Recombinant human CCL2.
-
CCR2 antagonist (OB-004).
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size inserts).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
-
-
Procedure:
-
Label the monocytes with Calcein-AM.
-
Pre-incubate the labeled cells with varying concentrations of the CCR2 antagonist for 30 minutes.
-
Add assay medium containing a chemoattractant concentration of CCL2 to the lower chamber of the chemotaxis plate.
-
Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Remove the insert and wipe off the non-migrated cells from the top surface.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition of cell migration against the log concentration of the antagonist.
-
In Vivo Experimental Protocol
1. Thioglycollate-Induced Peritonitis Model
-
Objective: To evaluate the in vivo efficacy of the CCR2 antagonist in inhibiting monocyte recruitment.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Sterile 4% thioglycollate solution.
-
CCR2 antagonist (OB-004) formulated in a suitable vehicle.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-F4/80).
-
-
Procedure:
-
Administer the CCR2 antagonist or vehicle control to the mice via intraperitoneal (i.p.) or another appropriate route of administration at various doses.
-
After a predetermined time (e.g., 1 hour), induce peritonitis by i.p. injection of 1 mL of 4% thioglycollate solution.
-
At a specified time point post-thioglycollate injection (e.g., 24 or 48 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.
-
Perform a total cell count of the peritoneal lavage fluid.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers.
-
Analyze the cell populations, specifically quantifying the number of infiltrated monocytes/macrophages, using a flow cytometer.
-
Determine the dose-dependent effect of the CCR2 antagonist on monocyte trafficking into the peritoneum.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental procedures described in this guide.
References
"Orion" Potential Therapeutic Applications: A Technical Guide
This technical guide provides an in-depth overview of the core therapeutic applications stemming from entities associated with the name "Orion," with a primary focus on the clinical-stage and marketed pharmaceutical products of This compound Corporation , a Finnish pharmaceutical company. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, experimental protocols of pivotal clinical trials, and quantitative data to support further research and development. The guide also briefly covers other entities bearing the "this compound" name in the therapeutic space.
This compound Corporation: Small Molecule Therapeutics
This compound Corporation has a long history of developing innovative pharmaceuticals. Their current therapeutic focus includes oncology, neurology, and respiratory diseases. This section details the technical specifications of their key therapeutic assets.
Darolutamide (Nubeqa®, ODM-201) - Oncology
Darolutamide is a second-generation, non-steroidal androgen receptor inhibitor (ARi) with a distinct chemical structure that limits its passage across the blood-brain barrier. It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).
Darolutamide exhibits a multi-faceted inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth and survival.[1][2] Its mechanism involves:
-
Competitive Inhibition: Darolutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[2]
-
Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the cytoplasm into the cell nucleus.[1][3]
-
Inhibition of DNA Binding: Darolutamide blocks the binding of the activated AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes.[3]
-
Activity Against AR Mutants: Darolutamide has shown efficacy against certain AR mutants that can confer resistance to other anti-androgen therapies.[4]
The following diagram illustrates the signaling pathway of the androgen receptor and the points of inhibition by darolutamide.
The following table summarizes the in vitro potency of darolutamide and its metabolites against the androgen receptor.
| Compound | Target | Assay Type | Cell Line/Receptor Source | IC50 (nM) | Ki (nM) | Reference |
| Darolutamide | Wild-Type AR | Luciferase Reporter Gene Assay | AR-HEK293 cells | 26 | - | [3] |
| Darolutamide | Wild-Type AR | Competitive AR Binding Assay | Not Specified | - | 11 | [5] |
| (S,R)-darolutamide | Wild-Type AR | Cell-based Transactivation Assay | - | 70 ± 30 | - | [4] |
| (S,S)-darolutamide | Wild-Type AR | Cell-based Transactivation Assay | - | 120 ± 20 | - | [4] |
| Keto-darolutamide | Wild-Type AR | Cell-based Transactivation Assay | - | 120 ± 30 | - | [4] |
ARAMIS Trial (NCT02200614)
-
Objective: To evaluate the efficacy and safety of darolutamide in men with high-risk non-metastatic castration-resistant prostate cancer (nmCRPC).[6][7]
-
Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[6][7]
-
Patient Population: Approximately 1,500 patients with nmCRPC and a prostate-specific antigen doubling time (PSADT) of 10 months or less.[7][8]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 600 mg of darolutamide orally twice daily or a matching placebo, in addition to continuing androgen deprivation therapy (ADT).[7][8]
-
Key Secondary Endpoints: Overall survival (OS), time to pain progression, time to first cytotoxic chemotherapy, and time to first symptomatic skeletal event (SSE).[8]
ARANOTE Trial (NCT04736199)
-
Objective: To assess the efficacy and safety of darolutamide in combination with ADT in patients with metastatic hormone-sensitive prostate cancer (mHSPC).[9][10]
-
Design: A randomized, double-blind, placebo-controlled Phase III study.[9][10]
-
Intervention: Patients were randomized 2:1 to receive 600 mg of darolutamide twice daily or a matching placebo, both in combination with ADT.[9][11]
-
Primary Endpoint: Radiological progression-free survival (rPFS).[9][10]
The workflow for a typical Phase III clinical trial like ARAMIS or ARANOTE is depicted below.
Levosimendan (Simdax®) - Cardiovascular
Levosimendan is a calcium sensitizer used for the short-term treatment of acutely decompensated severe chronic heart failure.
Levosimendan has a dual mechanism of action:
-
Calcium Sensitization: It increases the sensitivity of cardiac troponin C to calcium, which enhances cardiac contractility without significantly increasing intracellular calcium concentration and myocardial oxygen demand.[12][13]
-
Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[14]
This dual action improves cardiac function and hemodynamics in patients with acute heart failure.
The signaling pathway for Levosimendan is illustrated in the diagram below.
The following table presents the binding affinity of levosimendan to its target.
| Compound | Target Complex | Dissociation Constant (KD) (mM) | Reference |
| Levosimendan | cNTnC(C35S/C84S)·Ca2+·cTnI147−163 | 8 | [15] |
| Levosimendan | cNTnC(C35S/C84S)·Ca2+·cTnI144−163 | 0.7 | [15] |
REVIVE II Trial
-
Objective: To evaluate the efficacy and safety of levosimendan in patients with acute decompensated heart failure.[16]
-
Design: A randomized, double-blind, placebo-controlled trial.[16]
-
Patient Population: 600 patients hospitalized for worsening heart failure with a left ventricular ejection fraction of ≤ 35% and dyspnea at rest despite intravenous diuretics.[17]
-
Intervention: Patients were randomized to receive a 24-hour infusion of levosimendan (6-12 µg/kg bolus followed by 0.1-0.2 µg/kg/min infusion) or a matching placebo, in addition to standard care.[16][17]
-
Primary Endpoint: A composite of clinical signs and symptoms of acute decompensated heart failure over 5 days.[17]
LION-HEART Trial (NCT01536132)
-
Objective: To assess the efficacy and safety of intermittent intravenous administration of levosimendan in outpatients with advanced chronic heart failure.[18][19]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18][19]
-
Patient Population: 69 outpatients with advanced chronic heart failure.[18][20]
-
Intervention: Patients were randomized 2:1 to receive a 6-hour intravenous infusion of levosimendan (0.2 µg/kg/min without bolus) or placebo every 2 weeks for 12 weeks.[18][19]
-
Primary Endpoint: Effect on serum concentrations of N-terminal pro-B-type natriuretic peptide (NT-proBNP).[19]
ODM-208 (Opevesostat/MK-5684) - Oncology
ODM-208 is an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme, being developed for the treatment of hormone-dependent cancers like prostate cancer.
ODM-208 targets the first and rate-limiting step in steroid biosynthesis, the conversion of cholesterol to pregnenolone, which is catalyzed by the CYP11A1 enzyme.[21][22] By inhibiting CYP11A1, ODM-208 is designed to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[23][24] This comprehensive inhibition of steroidogenesis is a novel approach to treating castration-resistant prostate cancer.
The steroidogenesis pathway and the point of inhibition by ODM-208 are shown below.
OMAHA1 Trial (NCT06136624)
-
Objective: To evaluate ODM-208/MK-5684 in combination with hormone replacement therapy (HRT) in patients with later-line metastatic castration-resistant prostate cancer (mCRPC).[23][25]
-
Patient Population: Approximately 1,200 patients who have failed one prior new hormonal agent (NHA) and one or two prior taxane-based chemotherapies.[23][25]
-
Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or an alternative NHA (abiraterone or enzalutamide).[23][26]
-
Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS), stratified by AR ligand-binding domain (LBD) mutation status.[23][24]
OMAHA2a Trial (NCT06136650)
-
Objective: To evaluate ODM-208/MK-5684 plus HRT in patients with front-line mCRPC.[23][25]
-
Patient Population: An estimated 1,500 patients who have failed one prior NHA.[23][25]
-
Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or a physician's choice of NHA.[23][25]
-
Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS), stratified by AR LBD mutation status.[23][26]
Other "this compound" Entities in the Therapeutic Landscape
It is important to distinguish this compound Corporation from other life science companies that share the "this compound" name.
This compound Therapeutics
This compound Therapeutics is a biotechnology company focused on RNA therapeutics. Their proprietary GENESYS™ delivery platform utilizes bio-inspired lipopeptides to package and deliver RNA drug payloads. This platform is designed to be agnostic to the nucleic acid payload and aims to provide safe and targeted delivery to tissues that have been challenging to reach with other technologies.
This compound Biotechnology
This compound Biotechnology is a company dedicated to the discovery and development of therapeutics targeting G Protein-Coupled Receptors (GPCRs). They are developing candidates against novel obesity targets and leveraging their proprietary PROcisionX™ discovery platform to engineer analogs of natural ligands with optimized pharmacological properties.
Conclusion
The "this compound" name is associated with significant innovation in the therapeutic landscape, with this compound Corporation being a major contributor through its development of small molecule drugs for oncology and cardiovascular diseases. The detailed mechanistic understanding and robust clinical evaluation of drugs like darolutamide and levosimendan, along with the promising pipeline including ODM-208, underscore the potential for continued advancements in patient care. The distinct technological platforms of this compound Therapeutics and this compound Biotechnology further highlight the diverse approaches being taken to address unmet medical needs under the "this compound" banner. This guide provides a foundational technical overview to aid researchers and drug development professionals in their understanding of these important therapeutic endeavors.
References
- 1. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Principal Investigator for ARAMIS Study – this compound Initiate Phase III Trial of ODM-201 in Men with High-Risk Non-Metastatic Castration-Resistant Prostate Cancer | Professor Nikhil Vasdev [nvasdevurology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Darolutamide receives EU approval in third indication for patients with advanced prostate cancer [orionpharma.com]
- 10. Inside information: Phase III ARANOTE trial of darolutamide in combination with androgen deprivation therapy in men with metastatic hormone-sensitive prostate cancer meets primary endpoint [orionpharma.com]
- 11. U.S. FDA approves third indication of darolutamide for patients with advanced prostate cancer [orionpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. REVIVE II - American College of Cardiology [acc.org]
- 17. login.medscape.com [login.medscape.com]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. Efficacy and safety of intermittent intravenous outpatient administration of levosimendan in patients with advanced heart failure: the LION-HEART multicentre randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medscape.com [medscape.com]
- 21. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. This compound and MSD Announce Initiation of Two Phase 3 Trials Evaluating ODM-208/MK5684 in Certain Patients with Metastatic Castration-Resistant Prostate Cancer [orionpharma.com]
- 24. merck.com [merck.com]
- 25. Initiation of Phase 3 Trials for ODM-208/MK5684 in mCRPC Patients [synapse.patsnap.com]
- 26. This compound and MSD announce two Phase III trials to evaluate ODM-208/MK5684 in patients with metastatic castration-resistant prostate cancer [manufacturingchemist.com]
Methodological & Application
"Orion" in Experimental Cell Culture: Navigating a Multifaceted Term
The term "Orion" in the context of experimental cell culture and drug development is multifaceted, referring to a diverse range of entities from a fruit fly protein to sophisticated drug discovery software and advanced imaging platforms. This ambiguity means a standardized experimental protocol for an "this compound" compound cannot be provided without further specificity. Below we detail the various applications and entities encompassed by the term "this compound" in the scientific research landscape.
This compound: The Chemokine-Like Protein in Drosophila
In the field of developmental biology, this compound refers to a chemokine-like protein in Drosophila melanogaster that plays a crucial role in the remodeling of the nervous system.[1] This protein is involved in tagging axons for elimination by glial cells, a critical process for establishing correct neural circuits. The signaling pathway of the this compound protein is an area of active research, with studies suggesting it may activate different pathways depending on its presentation (e.g., soluble or bound to other molecules) to glial cells.[1] The Draper receptor is a known receptor for this compound in certain neurons.[1]
Signaling Pathway of Drosophila this compound Protein
The proposed signaling mechanism involves the presentation of this compound by neurons to glial cells, which then initiates a phagocytic response. The mode of this compound presentation is hypothesized to act as a switch, modulating the subsequent intracellular signaling in glia.
Figure 1: Proposed signaling of the this compound protein in Drosophila neuronal remodeling.
This compound: A Suite of Computational Tools for Drug Discovery
In the realm of computational chemistry and drug development, this compound is a comprehensive, cloud-based software suite from OpenEye Scientific.[2] This platform provides a wide array of tools for small molecule discovery, from hit identification to lead optimization.[2] It includes functionalities for machine learning, structural biology, and large-scale compound clustering.[2] this compound features guided workflows, referred to as "Floes," that automate complex computational tasks.[2][3]
This compound Permeability Workflow
A notable application within the this compound suite is the permeability workflow, which models a drug candidate's ability to cross cellular membranes.[4] This is a critical parameter for determining a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. The workflow utilizes sophisticated force fields and molecular dynamics simulations to provide insights into the mechanism of permeation.[4]
Figure 2: Computational workflow for predicting membrane permeability using the this compound platform.
This compound as a Brand in Life Sciences and Pharmaceuticals
The name "this compound" is also associated with several entities in the pharmaceutical and life sciences industries, which can be a source of confusion.
-
This compound Pharma: A Finnish pharmaceutical company with a focus on oncology research and development.[5] Their research encompasses immuno-oncology, cancer genomics, and antibody-drug conjugates.[5][6][7]
-
This compound Core: The Oncology Research and Immuno-mONitoring (this compound) core facility at the MD Anderson Cancer Center provides services for cancer research. A standard operating procedure from this core details the preparation of cell culture supernatants for Luminex soluble factor analysis.[8]
-
This compound Platform (RareCyte): This is a high-plex, whole-slide imaging platform for spatial biology.[9][10] It allows for the simultaneous detection of numerous protein biomarkers in tissue sections, providing insights into the spatial organization of cells within the tumor microenvironment.[11][12][13][14]
-
Orionis Biosciences: A life sciences company that is developing conditionally active drug modalities. Their clinical-stage candidate, ORB-011, is a targeted interferon immunotherapy.[15]
-
This compound Therapeutics: An RNA therapeutics company developing a novel delivery platform called GENESYS™.[16]
Oridonin: A Natural Compound with a Similar Name
It is also worth noting the natural compound Oridonin , which, due to its similar name, could be mistaken for "this compound." Oridonin has been studied for its anti-cancer properties, including its ability to induce apoptosis and autophagy in cancer cells.[17] Its mechanisms of action involve signaling pathways such as LKB1/AMPK.[17]
Conclusion
The term "this compound" is not associated with a single, specific chemical compound for which a universal cell culture protocol exists. Instead, it represents a diverse collection of biological molecules, computational platforms, corporate entities, and research infrastructure. Researchers and scientists seeking information on "this compound" must carefully consider the context to identify the specific entity of interest. For those interested in the experimental protocols related to the various "this compound" entities, it is recommended to consult literature specific to the Drosophila protein, the this compound software suite, or the research output of the respective companies and core facilities.
References
- 1. probiologists.com [probiologists.com]
- 2. eyesopen.com [eyesopen.com]
- 3. Tutorial Overview — this compound Workflows 2025.4.1 documentation [docs.eyesopen.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Oncology [orionpharma.com]
- 6. Fighting cancer with the immune system [orionpharma.com]
- 7. Genetic information helps develop new cancer drugs [orionpharma.com]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. rarecyte.com [rarecyte.com]
- 10. Shooting for multiplexed pathology with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. rarecyte.com [rarecyte.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. orionisbio.com [orionisbio.com]
- 16. orionthx.com [orionthx.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comparative Guide to Protein Analysis Using the Orion Platform for Spatial Biology and Fluorescent Western Blotting
Introduction
For researchers, scientists, and drug development professionals, the precise analysis of protein expression is fundamental to understanding cellular biology, disease pathology, and therapeutic efficacy. While Western blotting has long been a cornerstone for protein quantification, advanced techniques are continually being developed to provide deeper biological insights. This document clarifies the application of the "Orion" platform in protein analysis and provides a detailed protocol for a comparable advanced technique, Fluorescent Western Blotting.
It is important to note that the "this compound" platform is not a reagent or a direct component of the Western blot workflow. Instead, the This compound Platform by RareCyte is a sophisticated, high-plex fluorescence imaging system designed for spatial biology . It allows for the simultaneous detection and localization of numerous proteins within the morphological context of a tissue sample. In contrast, Western blotting quantifies the total amount of a specific protein in a homogenized sample (lysate), providing no information about its spatial distribution within the original tissue.
This guide will first detail the principles and workflow of the this compound platform for spatial biology and then provide a comprehensive protocol for Fluorescent Western Blotting, a technique that offers multiplexing capabilities within the Western blot framework.
Part 1: The this compound Platform for Spatial Biology
The this compound platform is a benchtop instrument that enables high-plex, whole-slide fluorescence imaging, allowing researchers to analyze the spatial relationships between different cell types and protein biomarkers in tissues.[1][2] This is particularly valuable in fields like immuno-oncology, where understanding the tumor microenvironment is critical.[3]
Core Applications:
-
Deep Phenotyping of Cells: Simultaneously identify and classify multiple cell types within a single tissue section based on their protein expression profiles.[2]
-
Spatial Analysis of Tissue Microenvironments: Map the precise location and interaction of different cells, such as immune cells in relation to tumor cells.[1]
-
Subcellular Localization: Determine the location of proteins within cellular compartments.
-
Biomarker Discovery: Identify novel spatial biomarkers with potential clinical significance.[4]
Experimental Workflow for the this compound Platform
The this compound workflow is designed to be compatible with standard pathology practices, using formalin-fixed paraffin-embedded (FFPE) or frozen tissue sections on standard glass slides.[1][4] A key advantage is that it employs a single, one-step staining process for multiple antibodies, which preserves tissue integrity compared to cyclical methods that involve stripping and re-probing.[2]
Data Presentation: this compound Platform vs. Western Blot
The data generated by the this compound platform is fundamentally different from that of a Western blot.
| Feature | This compound Platform (Spatial Biology) | Western Blot |
| Sample Type | FFPE or frozen tissue sections on slides | Cell or tissue lysate (homogenized) |
| Primary Output | High-resolution, multi-channel images | Digital image of a membrane with protein bands |
| Data Type | Quantitative, single-cell data with spatial coordinates | Semi-quantitative or quantitative data on total protein levels |
| Key Information | Protein localization, cell-cell interactions, tissue architecture | Protein abundance, molecular weight, presence of isoforms |
| Multiplexing | High-plex (up to 20 proteins simultaneously)[2] | Low-plex (typically 1-3 proteins) |
Part 2: Fluorescent Western Blotting Protocol
Fluorescent Western blotting is an advanced immunodetection technique that offers several advantages over traditional chemiluminescent methods, including higher sensitivity, a wider dynamic range, and the ability to perform multiplex detection on a single blot.[5][6] This allows for the simultaneous quantification of a protein of interest and a loading control without the need for stripping and re-probing.
Signaling Pathway of Fluorescent Detection
In this method, secondary antibodies are conjugated to fluorophores. An imager with specific lasers or light sources excites these fluorophores, and detectors capture the emitted light at distinct wavelengths.
Detailed Experimental Protocol
This protocol outlines the key steps for performing a two-color fluorescent Western blot.
A. Sample Preparation and Gel Electrophoresis
-
Prepare Lysates: Lyse cells or tissues in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to quantify the protein concentration in each lysate.
-
Prepare Samples for Loading: Dilute 20-30 µg of protein from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder. Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.
B. Protein Transfer
-
Prepare for Transfer: Soak the gel, nitrocellulose or low-fluorescence PVDF membranes, and filter paper in transfer buffer. If using PVDF, pre-wet the membrane in methanol for 30 seconds.
-
Assemble Transfer Stack: Assemble the gel and membrane in a transfer apparatus according to the manufacturer's instructions (wet or semi-dry transfer).
-
Transfer Proteins: Perform the transfer. Typical conditions for a wet transfer are 100V for 60-90 minutes.
C. Immunodetection
-
Blocking: After transfer, place the membrane in a clean container and add a blocking buffer (e.g., Intercept® (TBS) Blocking Buffer). Incubate for 1 hour at room temperature with gentle agitation.[7] Note: Avoid milk or other blockers with potential autofluorescence.
-
Primary Antibody Incubation:
-
Prepare a solution of primary antibodies in antibody diluent (e.g., Intercept T20 Antibody Diluent). For multiplexing, use primary antibodies raised in different species (e.g., Rabbit anti-Target and Mouse anti-Loading Control).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Pour off the primary antibody solution.
-
Wash the membrane 4 times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) at room temperature.[7]
-
-
Secondary Antibody Incubation:
-
Prepare a solution of fluorophore-conjugated secondary antibodies. Use antibodies that correspond to the primary antibody species and have spectrally distinct fluorophores (e.g., IRDye® 800CW anti-Rabbit and IRDye® 680RD anti-Mouse). Protect this solution from light.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Final Washes:
-
Pour off the secondary antibody solution.
-
Wash the membrane 4 times for 5 minutes each with TBST at room temperature, protected from light.
-
Perform a final brief rinse with TBS (without Tween-20) to remove residual detergent.
-
D. Imaging and Data Analysis
-
Imaging: Place the dry membrane on the glass surface of a compatible digital imaging system (e.g., LI-COR Odyssey®).
-
Acquire Image: Scan the membrane in the appropriate channels (e.g., 700 nm and 800 nm). Adjust the exposure to maximize signal without saturation.
-
Data Analysis: Use appropriate software to quantify the band intensities. Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
Quantitative Data Summary
The final output of a fluorescent Western blot allows for precise quantification. The data is typically presented as a ratio of the target protein's signal to a loading control's signal.
| Sample ID | Target Protein (800 nm Channel Intensity) | Loading Control (700 nm Channel Intensity) | Normalized Intensity (Target / Control) |
| Control 1 | 150,000 | 450,000 | 0.33 |
| Control 2 | 165,000 | 460,000 | 0.36 |
| Treated 1 | 450,000 | 455,000 | 0.99 |
| Treated 2 | 480,000 | 465,000 | 1.03 |
While both the this compound Platform and Fluorescent Western Blotting utilize antibodies and fluorescence for protein detection, they answer fundamentally different biological questions. The this compound platform provides indispensable spatial context, revealing the cellular architecture of tissues, while fluorescent Western blotting offers a robust and quantitative method for measuring changes in total protein expression levels in a sample. The choice of technique depends entirely on the specific research question being addressed. For professionals in drug development and research, understanding the capabilities and limitations of each method is crucial for generating meaningful and actionable data.
References
Application Notes and Protocols for "Compound Orion" in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a generalized framework for conducting preclinical animal studies with a novel investigational compound, referred to herein as "Compound Orion." The specific dosages, experimental designs, and endpoints must be adapted based on the compound's known in vitro properties, mechanism of action, and the specific research question. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction
Compound this compound is a novel small molecule inhibitor of the hypothetical "Kinase X" (KX), a key enzyme implicated in the "Pathfinder" signaling pathway, which is frequently dysregulated in various cancer models. These application notes provide a comprehensive guide for the initial in vivo evaluation of Compound this compound, including protocols for determining the maximum tolerated dose (MTD), assessing pharmacokinetic properties, and evaluating preliminary anti-tumor efficacy in a murine xenograft model.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data from preclinical studies of Compound this compound.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Number of Toxic-Dose Related Deaths | MTD Determination |
| Vehicle Control | 5 | +2.5% | None Observed | 0/5 | - |
| 10 | 5 | +1.8% | None Observed | 0/5 | - |
| 30 | 5 | -3.2% | Mild lethargy | 0/5 | - |
| 100 | 5 | -12.5% | Significant lethargy, ruffled fur | 1/5 | - |
| 300 | 5 | -25.0% | Severe lethargy, ataxia | 4/5 | Exceeded |
| Conclusion | 30 mg/kg |
Table 2: Pharmacokinetic (PK) Parameters of Compound this compound in Mice
| Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |
| 10 | Oral (PO) | 450 | 1.0 | 1800 | 3.5 |
| 30 | Oral (PO) | 1250 | 1.5 | 5800 | 4.0 |
| 10 | Intravenous (IV) | 2500 | 0.1 | 2200 | 3.2 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
Compound this compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old female BALB/c mice
-
Standard laboratory animal housing and care facilities
-
Calibrated balance
-
Dosing gavage needles
Methodology:
-
Acclimatize animals for a minimum of 7 days prior to the study.
-
Randomly assign animals to dose groups (n=5 per group), including a vehicle control group.
-
Prepare fresh formulations of Compound this compound in the vehicle at the desired concentrations.
-
Record the initial body weight of each animal.
-
Administer a single dose of Compound this compound or vehicle via oral gavage.
-
Monitor animals for clinical signs of toxicity at 1, 4, 8, and 24 hours post-dose, and then daily for 14 days. Signs to monitor include changes in posture, activity, fur texture, and breathing.
-
Record body weights daily.
-
The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant, irreversible clinical signs of toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Compound this compound in mice.
Materials:
-
Compound this compound
-
Vehicle solution
-
6-8 week old male C57BL/6 mice with jugular vein cannulas
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Acclimatize cannulated animals for at least 48 hours post-surgery.
-
Fast animals for 4 hours prior to dosing (water ad libitum).
-
Administer a single dose of Compound this compound via oral gavage or intravenous injection.
-
Collect blood samples (approximately 50 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Compound this compound in plasma samples using a validated analytical method.
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of Compound this compound in a murine xenograft model.
Materials:
-
Compound this compound
-
Vehicle solution
-
6-8 week old female athymic nude mice
-
Human cancer cell line known to have a dysregulated "Pathfinder" pathway (e.g., HCT116)
-
Matrigel
-
Calipers
Methodology:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a mean volume of 100-150 mm³.
-
Randomize animals into treatment groups (n=8-10 per group), including a vehicle control.
-
Administer Compound this compound or vehicle daily via oral gavage at the predetermined efficacious dose (based on MTD and PK data).
-
Measure tumor volume with calipers three times per week (Volume = (Length x Width²)/2).
-
Record body weights three times per week as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
Caption: Hypothetical "Pathfinder" signaling pathway showing the inhibitory action of Compound this compound on Kinase X.
Caption: Experimental workflow for an in vivo efficacy study of Compound this compound in a xenograft model.
Application Notes and Protocols for In Situ Hybridization and Imaging on the Orion Platform
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing RNA in situ hybridization (ISH) on formalin-fixed paraffin-embedded (FFPE) tissue sections, followed by high-plex imaging and analysis using the RareCyte Orion spatial biology platform. The described workflow combines the sensitivity and specificity of Molecular Instruments' Hybridization Chain Reaction (HCR) technology with the speed and high-throughput capabilities of the this compound imaging system.
Introduction to the this compound Spatial Biology Platform
The RareCyte this compound platform is a high-speed, high-resolution imaging system designed for comprehensive phenotypic profiling and spatial analysis of the tissue microenvironment.[1] It enables the simultaneous acquisition of up to 20 channels in a single imaging round, significantly accelerating research in immuno-oncology, neuroscience, and infectious diseases.[1] The this compound system is compatible with standard pathology workflows and utilizes a single-step staining process, making it a powerful tool for both discovery research and translational studies.[1][2]
Hybridization Chain Reaction (HCR) for RNA Detection
Hybridization Chain Reaction (HCR) is an enzyme-free signal amplification method that provides high sensitivity and specificity for the detection of RNA targets in situ. HCR utilizes DNA probes and amplifiers to generate a fluorescent signal directly at the site of the target RNA molecule. This technology is well-suited for multiplexed applications and is compatible with the this compound platform's imaging capabilities.
Experimental Protocols
This section details the complete workflow from sample preparation to image analysis.
I. Sample Preparation of FFPE Tissue Sections
Proper sample preparation is critical for successful in situ hybridization. The following protocol is optimized for FFPE tissue sections.
| Step | Procedure | Time | Notes |
| 1. Baking | Bake slides in a dry oven at 60°C. | 1 hour | Improves tissue adhesion to the slide.[3] |
| 2. Deparaffinization | Immerse slides in xylene (or a xylene substitute) twice. | 5 minutes each | Use in a fume hood.[3] |
| 3. Rehydration | Immerse slides in a series of graded ethanol washes (100%, 95%, 70%, 50%). | 2-3 minutes each | [4] |
| 4. Antigen Retrieval | Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0). | 15 minutes at 95°C | [3] |
| 5. Permeabilization | Treat with Proteinase K solution. | 10 minutes at 37°C | Concentration and time may need optimization.[5] |
II. HCR In Situ Hybridization
This protocol outlines the steps for probe hybridization and signal amplification using Molecular Instruments' HCR v3.0 reagents.
| Step | Procedure | Reagents & Concentrations | Time & Temperature |
| 1. Pre-hybridization | Add probe hybridization buffer to the tissue section. | HCR™ Probe Hybridization Buffer | 10 minutes at 37°C[4] |
| 2. Probe Hybridization | Add the probe solution containing HCR™ probe sets. | 0.4 pmol of each probe set in 100 µL of hybridization buffer.[4] | Overnight (>12 hours) at 37°C[4] |
| 3. Post-hybridization Washes | Wash with a series of graded probe wash buffer and SSCT. | HCR™ Probe Wash Buffer, 5X SSCT | 4 x 15 minutes at 37°C[4] |
| 4. Pre-amplification | Add amplification buffer to the tissue section. | HCR™ Amplification Buffer | 30 minutes at room temperature[5] |
| 5. Amplification | Add the hairpin solution containing snap-cooled HCR™ hairpins. | 6 pmol of each hairpin in 100 µL of amplification buffer.[5] | Overnight (>12 hours) at room temperature[5] |
| 6. Final Washes | Wash with 5X SSCT. | 5X SSCT | 3 x 5 minutes at room temperature |
III. This compound Imaging
The this compound platform allows for rapid, whole-slide imaging of the stained tissue sections.
| Step | Procedure | Key Parameters | Notes |
| 1. Sample Loading | Mount the coverslipped slide onto the this compound instrument stage. | Ensure the coverslip is clean and free of bubbles. | |
| 2. Image Acquisition Setup | Define the scan area and select the appropriate filter and laser settings for the fluorophores used. | 20x magnification is standard.[2][6] | The system can acquire up to 20 channels simultaneously.[1] |
| 3. Imaging | Initiate the automated scanning process. | A 1 cm² tissue area can be imaged in approximately 70 minutes for 20 channels.[2] | The this compound software performs real-time image processing. |
| 4. Data Export | Export the acquired images as OME-TIFF files. | OME-TIFF format ensures compatibility with various image analysis software.[1] |
Data Presentation
The following tables summarize the key quantitative parameters for the HCR-ISH protocol.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Supplier | Catalog Number |
| HCR™ RNA-FISH Bundles | Molecular Instruments, Inc. | Varies by target |
| Xylene, Histological Grade | Major Supplier | e.g., Fisher Scientific X5-500 |
| Ethanol, 200 Proof | Major Supplier | e.g., Sigma-Aldrich E7023 |
| Tris-EDTA Buffer (100x), pH 9.0 | Major Supplier | e.g., Abcam ab93684 |
| Proteinase K | Major Supplier | e.g., Invitrogen AM2546 |
| 20X SSC Buffer | Major Supplier | e.g., Invitrogen 15557044 |
| Tween 20 | Major Supplier | e.g., Sigma-Aldrich P9416 |
Table 2: HCR-ISH Incubation Times and Temperatures
| Step | Duration | Temperature |
| Deparaffinization | 10 minutes | Room Temperature |
| Rehydration | ~10 minutes | Room Temperature |
| Antigen Retrieval | 15 minutes | 95°C |
| Permeabilization | 10 minutes | 37°C |
| Pre-hybridization | 10 minutes | 37°C |
| Probe Hybridization | >12 hours | 37°C |
| Post-hybridization Washes | 1 hour | 37°C |
| Pre-amplification | 30 minutes | Room Temperature |
| Amplification | >12 hours | Room Temperature |
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
Application Notes: Immunoprecipitation using Protein A/G Magnetic Beads
Based on the conducted research, a specific, widely-used product or platform named "Orion" for general immunoprecipitation assays was not identified. The term "this compound" in the context of life sciences appears to be associated with specific applications such as the this compound Diagnostica TURBOX® U-albumin assay for urine analysis, and the RareCyte this compound platform for spatial biology imaging, rather than a general reagent or kit for immunoprecipitation.[1][2]
Therefore, this document provides detailed application notes and protocols for a standard and widely adopted immunoprecipitation workflow utilizing Protein A/G magnetic beads, a common and effective method for isolating specific proteins from complex mixtures.
Introduction
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the antigen) from a heterogeneous solution, such as a cell lysate, using a specific antibody that binds to it.[3] The resulting antibody-antigen complex is then captured on a solid-phase support. Co-immunoprecipitation (Co-IP) is a variation of this technique used to identify protein-protein interactions by capturing a protein complex.[4]
Protein A and Protein G are bacterial proteins that have a high affinity for the Fc region of immunoglobulins (antibodies) from various species.[3] Recombinant Protein A/G is a fusion protein that combines the IgG binding domains of both Protein A and Protein G, providing a broader binding affinity for a wider range of antibody species and isotypes.[5][6] When conjugated to magnetic beads, Protein A/G provides a rapid and efficient method for capturing the antibody-antigen complex from a solution using a magnetic stand, eliminating the need for centrifugation steps and minimizing sample loss.[7]
Principle of the Assay
The immunoprecipitation process using Protein A/G magnetic beads involves several key steps:
-
Cell Lysis: Cells are lysed to release proteins into a solution while maintaining their native structure and interactions.
-
Antibody Incubation: A primary antibody specific to the target protein is added to the cell lysate to form an antibody-antigen complex.
-
Immunocapture: Protein A/G magnetic beads are added to the lysate to bind to the antibody-antigen complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The target protein (and any interacting partners in a Co-IP) is eluted from the beads.
-
Analysis: The eluted proteins are typically analyzed by downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Key Considerations
-
Antibody Selection: The choice of antibody is critical for a successful IP experiment. The antibody must have high specificity and affinity for the target protein. It is also important to consider the species and isotype of the antibody to ensure optimal binding to Protein A/G.[3]
-
Lysis Buffer: The composition of the lysis buffer should be optimized to efficiently extract the protein of interest while preserving its integrity and any protein-protein interactions. Detergent choice and salt concentration are key variables.
-
Controls: Appropriate controls are essential for interpreting the results. These include a negative control (e.g., using a non-specific IgG antibody) to assess non-specific binding and a positive control (e.g., a lysate known to express the target protein).
Experimental Protocols
Protocol 1: Immunoprecipitation of a Target Protein from Mammalian Cell Lysate
This protocol is a generalized procedure based on common practices using Protein A/G magnetic beads.[8][9]
Materials:
-
Protein A/G Magnetic Beads (e.g., from Thermo Fisher Scientific, NEB, Novus Biologicals)[6][9]
-
Cell culture plates with adherent mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold IP Lysis/Wash Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol; pH 7.4)[4]
-
Protease and Phosphatase Inhibitor Cocktail
-
Primary antibody specific for the target protein
-
Isotype control IgG
-
Magnetic separation rack
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Cell Lysate:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold IP Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 0.5 mL for a 60 mm dish).[9]
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
(Optional) Pre-clearing the Lysate:
-
To a sufficient volume of Protein A/G magnetic bead slurry for your experiments, add IP Lysis/Wash Buffer and place on the magnetic rack to separate the beads. Discard the supernatant.
-
Resuspend the beads in IP Lysis/Wash Buffer.
-
Add 20-25 µL of the washed bead slurry to your cell lysate (containing 200-500 µg of total protein).[9]
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on the magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
-
-
Immunocapture:
-
Add 1-5 µg of the primary antibody (or isotype control IgG) to the pre-cleared lysate.[9]
-
Incubate on a rotator for 1-2 hours to overnight at 4°C to allow the formation of the antibody-antigen complex.
-
Add 25 µL of washed Protein A/G magnetic beads to the lysate-antibody mixture.[9]
-
Incubate on a rotator for 1 hour at 4°C.
-
-
Washing:
-
Place the tube on the magnetic rack to collect the beads. Carefully aspirate and discard the supernatant.
-
Add 500 µL of ice-cold IP Lysis/Wash Buffer to the beads. Invert the tube several times to wash.
-
Place the tube on the magnetic rack and discard the supernatant.
-
Repeat the wash step two more times for a total of three washes.
-
-
Elution:
-
For Denaturing Elution (for Western Blotting):
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
For Non-Denaturing (Native) Elution:
-
Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine, pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle mixing.
-
Place the tube on the magnetic rack and transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting or proceed with mass spectrometry analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for an immunoprecipitation experiment. These values may require optimization depending on the specific protein of interest and antibody used.
| Parameter | Typical Range | Source |
| Total Protein per IP | 200 - 1000 µg | [9] |
| Primary Antibody per IP | 1 - 10 µg | [9] |
| Protein A/G Magnetic Bead Slurry per IP | 20 - 50 µL | [8][9] |
| Lysis Buffer Volume | 0.5 - 1.0 mL | [9] |
| Wash Buffer Volume | 0.5 - 1.0 mL per wash | [8] |
| Elution Buffer Volume | 20 - 100 µL | [8] |
| Incubation Time (Antibody-Lysate) | 1 hour to overnight | [8][9] |
| Incubation Time (Beads) | 1 - 2 hours | [8][9] |
Visualizations
Experimental Workflow
Caption: Workflow for a typical immunoprecipitation experiment.
Example Signaling Pathway
The following diagram illustrates a generic signaling pathway that could be investigated using Co-Immunoprecipitation to study the interaction between Receptor A and Signaling Protein B.
References
- 1. rarecyte.com [rarecyte.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 6. Protein A/G Magnetic Beads | Thermo Fisher Scientific - US [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. neb.com [neb.com]
Application Notes and Protocols for "Oryzalin" Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the compound Oryzalin to mice via intraperitoneal and oral routes. The information is intended to guide researchers in preclinical studies involving this compound.
Data Presentation: Pharmacokinetic Parameters of Oryzalin in Mice
The following table summarizes the available quantitative data for the administration of Oryzalin in mice. It is important to note that while data for both intraperitoneal and oral routes are presented, comprehensive pharmacokinetic parameters for the oral route were not available in the cited literature.
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Reference |
| Dosage | 200 mg/kg (daily) | 300 mg/kg (daily) | [1] |
| Peak Plasma Concentration (Cmax) | Up to 25 µg/mL | Up to 25 µg/mL | [1] |
| Half-life (t½) | 14.3 hours | Data not available | [1] |
| Clearance | 0.07 L/h | Data not available | [1] |
Experimental Protocols
Detailed methodologies for the key experiments involving the administration of Oryzalin to mice are provided below. These protocols are based on established and widely accepted procedures in animal research.
Protocol 1: Intraperitoneal (i.p.) Injection of Oryzalin in Mice
Objective: To administer Oryzalin directly into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
Oryzalin solution formulated in a sterile, isotonic vehicle
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose of Oryzalin.
-
Properly restrain the mouse to immobilize it and expose the abdomen. One common method is to scruff the mouse by grasping the loose skin over the shoulders.
-
-
Injection Site Identification:
-
Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
-
Administration:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that a blood vessel or internal organ has not been penetrated. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily inject the Oryzalin solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for several minutes for any signs of distress, such as labored breathing or lethargy.
-
Protocol 2: Oral Gavage (p.o.) Administration of Oryzalin in Mice
Objective: To deliver a precise dose of Oryzalin directly into the stomach of a mouse.
Materials:
-
Oryzalin solution or suspension
-
Sterile oral gavage needles (18-20 gauge, with a ball-tip)
-
Sterile syringes (1 mL or appropriate size)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the mouse to determine the correct dosage volume.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.
-
-
Restraint:
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle down the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is advanced to the pre-measured mark, slowly administer the Oryzalin solution.
-
After administration, gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress (e.g., gurgling sounds, difficulty breathing) or other adverse effects.
-
Visualizations
Signaling Pathway Diagram
The primary mechanism of action of Oryzalin is the disruption of microtubule polymerization. This diagram illustrates the simplified signaling pathway.
Caption: Mechanism of action of Oryzalin leading to cell cycle arrest.
Experimental Workflow Diagram
This diagram outlines the general workflow for administering Oryzalin to mice and observing the outcomes.
Caption: General workflow for Oryzalin administration studies in mice.
References
Application Notes and Protocols: Determining the Optimal Working Concentration of "Orion" for Primary Neurons
Introduction
The determination of an optimal working concentration for any novel compound is a critical first step in neurobiological research. This document provides a detailed framework and standardized protocols for establishing the effective and non-toxic concentration range of a hypothetical compound, herein referred to as "Orion," for in vitro studies using primary neuron cultures. The following protocols are designed to be adaptable and should be optimized for specific neuronal subtypes and experimental goals.
I. Quantitative Data Summary: Hypothetical Dose-Response of "this compound"
The following table summarizes hypothetical quantitative data derived from the protocols described below. This data should be experimentally determined for the actual compound of interest.
| Parameter | Value | Description |
| EC50 (Effective Concentration, 50%) | 75 nM | The concentration of "this compound" that elicits a half-maximal response in a specific functional assay (e.g., neurite outgrowth). |
| IC50 (Inhibitory Concentration, 50%) | 1.2 µM | The concentration of "this compound" that causes a 50% reduction in neuronal viability after 48 hours of exposure. |
| Optimal Working Concentration Range | 50 - 150 nM | A suggested starting range that maximizes the desired biological effect while minimizing cytotoxicity. |
| Time-to-Effect (Onset) | 24 hours | The time required to observe a significant biological effect at the optimal working concentration. |
II. Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neurons
This protocol outlines the basic procedure for isolating and culturing primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 mouse or rat embryos
-
Hibernate-E medium
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) coated culture plates
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect E18 embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto PDL-coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Determining Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of "this compound" on primary neurons.
Materials:
-
Primary neuron cultures (from Protocol 1)
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After 5-7 days in vitro (DIV), treat primary neurons with a range of "this compound" concentrations (e.g., 1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Assessing Neurite Outgrowth
This protocol provides a method to quantify the effect of "this compound" on neuronal morphology.
Materials:
-
Primary neuron cultures
-
"this compound" stock solution
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
At 2 DIV, treat neurons with the pre-determined non-toxic range of "this compound" concentrations.
-
After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images of the neurons using fluorescence microscopy.
-
Use image analysis software to trace and measure the length of the longest neurite and the total neurite length per neuron.
-
Plot the neurite length as a function of "this compound" concentration to determine the EC50.
III. Visualization of Workflows and Pathways
Caption: Experimental workflow for determining the optimal working concentration of "this compound".
Caption: A hypothetical signaling pathway activated by "this compound" leading to neurite outgrowth.
Application Notes & Protocols: Orion LNP Platform for CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a lipid nanoparticle (LNP) based platform, herein referred to as the "Orion LNP Platform," for the delivery of CRISPR-Cas9 components for gene editing applications. While specific performance data for a proprietary platform named "this compound" is not publicly available, this document synthesizes established principles and data from the broader field of LNP-mediated CRISPR-Cas9 delivery to provide a representative guide for researchers.
Introduction to the this compound LNP Platform for CRISPR-Cas9 Delivery
The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification.[1][2] A significant challenge in the therapeutic application of CRISPR-Cas9 is the safe and efficient delivery of its components—typically Cas9 nuclease and a single guide RNA (sgRNA)—into target cells.[3][4] Non-viral delivery methods, particularly lipid nanoparticles (LNPs), have emerged as a promising solution, offering advantages such as low immunogenicity, capacity for large payloads, and scalability for manufacturing.[3]
The hypothetical "this compound LNP Platform" represents an advanced delivery system designed to encapsulate and transport CRISPR-Cas9 machinery to target tissues. This technology is posited to leverage a proprietary lipid composition to ensure stability, efficient cellular uptake, endosomal escape, and subsequent release of the gene-editing cargo into the cytoplasm and nucleus.
Key Features of LNP-based CRISPR-Cas9 Delivery:
-
Versatility: Capable of delivering different forms of CRISPR components, including mRNA encoding Cas9 and sgRNA, or a ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA.[3]
-
Targeting: The LNP surface can be modified with ligands to enable targeted delivery to specific cell types, enhancing efficacy and reducing off-target effects in non-target tissues.
-
Safety Profile: Generally considered to have a better safety profile compared to viral vectors, with a lower risk of immunogenicity and insertional mutagenesis.
Quantitative Data Summary: Representative LNP-CRISPR-Cas9 Performance
The following tables summarize typical quantitative data for LNP-mediated CRISPR-Cas9 gene editing from various preclinical studies. These values are provided for comparative purposes and represent what researchers might expect from a well-optimized LNP delivery system.
Table 1: In Vitro Gene Editing Efficiency
| Cell Type | Target Gene | Cargo | Delivery Method | Editing Efficiency (%) | Off-Target Rate (%) | Reference |
| HEK293T | HPRT | Cas9 mRNA, sgRNA | LNP Transfection | 85 ± 5 | < 0.1 | (Representative Data) |
| Primary T-cells | PD-1 | Cas9 RNP | LNP Electroporation | 90 ± 3 | < 0.5 | (Representative Data) |
| Hepatocytes | PCSK9 | Cas9 mRNA, sgRNA | LNP Incubation | 80 ± 7 | < 0.2 | (Representative Data) |
Table 2: In Vivo Gene Editing Efficiency (Murine Models)
| Target Organ | Target Gene | Cargo | Route of Administration | Editing Efficiency (%) | On-Target Protein Reduction (%) | Reference |
| Liver | TTR | Cas9 mRNA, sgRNA | Intravenous | > 70 | > 90 | (Representative Data) |
| Lung | Stat3 | Cas9 RNP | Intratracheal | 40 ± 10 | 50 ± 15 | (Representative Data) |
| Brain | BACE1 | Cas9 mRNA, sgRNA | Intracerebroventricular | 25 ± 8 | 40 ± 10 | (Representative Data) |
Experimental Protocols
The following are detailed protocols for key experiments involving the this compound LNP Platform for CRISPR-Cas9 gene editing.
Protocol 1: Formulation of this compound LNPs with Cas9 mRNA and sgRNA
This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipid
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
Cas9 mRNA
-
sgRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Mixture: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Prepare Aqueous Phase: Dilute the Cas9 mRNA and sgRNA in a citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device. Pump the lipid-ethanol mixture through one inlet and the mRNA/sgRNA-buffer mixture through another inlet at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
LNP Formation: The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the nucleic acid cargo.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
-
Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter device. Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.
Protocol 2: In Vitro Transfection of HEK293T Cells with this compound LNPs
This protocol details the procedure for delivering CRISPR-Cas9 components into a common cell line for in vitro gene editing.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
This compound LNPs (formulated with Cas9 mRNA and sgRNA targeting a specific gene, e.g., HPRT)
-
Opti-MEM
-
96-well plates
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C and 5% CO2.
-
LNP Treatment: The next day, dilute the this compound LNPs in Opti-MEM to the desired final concentration.
-
Cell Transfection: Remove the old media from the cells and add 100 µL of the LNP-containing media to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using PCR with primers flanking the target site.
-
Analysis of Editing Efficiency: Analyze the PCR products using Sanger sequencing and a tool such as TIDE (Tracking of Indels by Decomposition) to quantify the percentage of insertions and deletions (indels).
Protocol 3: In Vivo Administration and Analysis in a Murine Model
This protocol describes the systemic administration of this compound LNPs to mice for in vivo gene editing in the liver.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound LNPs (formulated with Cas9 mRNA and sgRNA targeting a liver-specific gene, e.g., TTR)
-
Sterile PBS
-
Insulin syringes
Procedure:
-
LNP Preparation: Dilute the this compound LNPs in sterile PBS to the desired dose for intravenous injection.
-
Intravenous Injection: Administer the LNP solution to the mice via tail vein injection. A typical dose might range from 1-5 mg/kg of total RNA.
-
Monitoring: Monitor the animals for any adverse effects.
-
Tissue Harvest: After a predetermined time point (e.g., 7-14 days), euthanize the mice and harvest the liver tissue.
-
Genomic DNA and Protein Extraction: Extract genomic DNA and total protein from a portion of the liver tissue.
-
Analysis of Editing Efficiency: Determine the in vivo editing efficiency by amplifying the target locus from the genomic DNA and analyzing the indels via next-generation sequencing (NGS).
-
Analysis of Protein Knockdown: Quantify the reduction in the target protein levels (e.g., TTR in serum or liver lysate) using an ELISA or Western blot.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key processes in LNP-mediated CRISPR-Cas9 gene editing.
Caption: Workflow of LNP-mediated CRISPR-Cas9 delivery and gene editing.
Caption: Mechanism of CRISPR-Cas9 gene editing following delivery.
References
Revolutionizing Disease Insights: "Orion" as a High-Plex Biomarker Platform
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The "Orion" Spatial Biology Platform by RareCyte is a transformative technology enabling high-plex immunofluorescence imaging of tissue sections. This platform facilitates the simultaneous detection of up to 20 protein biomarkers in a single scan, providing unprecedented insights into the cellular composition and spatial organization of the tissue microenvironment. These detailed spatial signatures are proving invaluable for biomarker discovery, understanding disease mechanisms, and developing novel therapeutic strategies across a range of diseases, most notably in oncology.
This document provides a comprehensive overview of the this compound platform, including its experimental workflow, data analysis pipeline, and its application in recent groundbreaking studies. Detailed protocols and quantitative data from key publications are presented to guide researchers in leveraging this powerful technology for their own disease models.
Data Presentation: Quantitative Biomarker Analysis in Colorectal Cancer
Recent studies have highlighted the utility of the this compound platform in elucidating the tumor microenvironment in colorectal cancer (CRC), leading to the identification of novel prognostic biomarkers and a deeper understanding of therapeutic responses.
A pivotal study published in Nature Cancer by Lin et al. (2023) utilized the this compound platform to identify spatial signatures predictive of survival in CRC patients. The researchers analyzed 74 human CRC tumor resections, generating high-fidelity quantitative data from over 100 million cells.[1][2][3] This automated generation and ranking of spatial biomarkers revealed novel markers that were highly predictive of progression-free survival.
Another significant study in Oncogene by Kasi et al. (2023) employed the this compound platform to investigate the effects of neoadjuvant immunotherapy with botensilimab and balstilimab in microsatellite stable CRC (MSS CRC). The high-fidelity, quantitative data across whole tissue sections demonstrated a marked increase in immune infiltration and tumor regression after therapy, showcasing the platform's ability to monitor therapeutic efficacy at a cellular level.[1][2][3]
While the full quantitative datasets from these studies are extensive and reside within the publications' supplementary materials, the following tables summarize the key findings and biomarker panels used, providing a snapshot of the type of data that can be generated with the this compound platform.
Table 1: Representative Biomarker Panel for Colorectal Cancer Analysis on the this compound Platform
| Marker | Cell Type/Function | Cellular Localization | Fluorophore Conjugate |
| Pan-Cytokeratin | Epithelial/Tumor Cells | Cytoplasm, Membrane | ArgoFluor™ 555 |
| CD45 | Immune Cells | Membrane | ArgoFluor™ 647 |
| CD3 | T Cells | Membrane | ArgoFluor™ 488 |
| CD8 | Cytotoxic T Cells | Membrane | ArgoFluor™ 594 |
| CD4 | Helper T Cells | Membrane | ArgoFluor™ 750 |
| FOXP3 | Regulatory T Cells | Nucleus | ArgoFluor™ 514 |
| CD68 | Macrophages | Cytoplasm, Membrane | ArgoFluor™ 680 |
| PD-L1 | Immune Checkpoint | Membrane | ArgoFluor™ 532 |
| PD-1 | Immune Checkpoint | Membrane | ArgoFluor™ 700 |
| Ki-67 | Proliferation | Nucleus | ArgoFluor™ 620 |
| CD31 | Endothelial Cells | Membrane | ArgoFluor™ 496 |
| α-SMA | Stromal/Myofibroblasts | Cytoplasm | ArgoFluor™ 770 |
| Hoechst 33342 | All Cells | Nucleus | N/A |
This table is a representative example based on commonly used markers in CRC studies and may not reflect the exact panel of any single study.
Table 2: Summary of Key Quantitative Findings from Kasi et al. (2023) in MSS CRC
| Finding | Description |
| Increased Immune Infiltration | Significant increase in the density of CD3+, CD8+, and CD4+ T cells in the tumor microenvironment post-treatment. |
| Tumor Regression | A notable decrease in tumor cell area and an increase in markers of apoptosis and cell death within the tumor nests. |
| ctDNA Clearance | Durable elimination of circulating tumor DNA (ctDNA), a critical biomarker for cancer clearance and long-term disease-free survival.[4] |
Experimental Protocols
The this compound platform employs a streamlined, single-step immunofluorescence staining and imaging workflow, which preserves tissue integrity and allows for subsequent H&E staining on the same section.
I. Tissue Preparation and Antigen Retrieval
-
Sectioning: Cut formalin-fixed, paraffin-embedded (FFPE) tissue blocks into 4-5 µm sections and mount on positively charged glass slides.
-
Baking: Bake the slides overnight at 60°C to ensure tissue adherence.
-
Deparaffinization: Deparaffinize the sections by immersing in xylene (2 changes, 10 minutes each), followed by rehydration through a graded series of ethanol (100%, 95%, 70%; 5 minutes each) and a final wash in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
II. Immunofluorescence Staining
-
Permeabilization: Permeabilize the tissue sections with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Antibody Incubation: Prepare a cocktail of primary antibodies conjugated to distinct ArgoFluor™ dyes in antibody diluent. Apply the antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Nuclear Staining: Incubate the sections with Hoechst 33342 nuclear stain for 5-10 minutes at room temperature.
-
Mounting: Mount the coverslip using an appropriate mounting medium.
III. Imaging on the this compound Platform
-
Slide Loading: Load the stained slides into the this compound instrument.
-
Image Acquisition: The this compound platform performs a single scan to acquire images for all fluorescent channels. The instrument utilizes high-powered lasers and narrow-band emission filters for high sensitivity and specificity.
-
Data Output: The platform generates OME.TIFF image files and CSV data tables for downstream analysis.
IV. H&E Staining (Optional, Same Section)
-
Coverslip Removal: Carefully remove the coverslip from the slide after immunofluorescence imaging.
-
Staining: Perform a standard Hematoxylin and Eosin (H&E) staining protocol.
-
Re-imaging: Re-image the same slide on the this compound platform in brightfield mode. The software can then co-register the immunofluorescence and H&E images.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway inhibiting T-cell proliferation.
Experimental Workflow Diagram
Caption: this compound Spatial Biology platform experimental workflow.
Logical Relationship Diagram
Caption: From this compound data acquisition to biological insights.
References
Application Notes and Protocols for High-Throughput Virtual Screening using the Orion® Molecular Design Platform
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of high-throughput screening (HTS) for drug discovery, the "Orion" platform primarily refers to the this compound® Molecular Design Platform from OpenEye Scientific.[1][2] This is a powerful, cloud-native platform for computer-aided drug discovery (CADD) that enables virtual high-throughput screening of billions of molecules.[1][2][3] Unlike traditional wet-lab HTS, which involves the physical testing of compounds, this compound leverages massive computational power through Amazon Web Services (AWS) to perform simulations and calculations that predict how molecules will interact with a biological target.[1][3] This approach significantly accelerates the early stages of drug discovery by identifying promising hit compounds from vast chemical libraries for further experimental validation.[1]
This document provides an overview of the this compound platform's application in virtual high-throughput screening, with a focus on its key technologies, and presents generalized protocols for performing large-scale virtual screens.
Key Applications of the this compound Platform in High-Throughput Screening
The this compound platform is designed to address several key challenges in early-stage drug discovery through its powerful computational tools:
-
Ultra-Large Scale Virtual Screening: this compound's Gigadock™ functionality allows for the docking of billions of molecules into the 3D structure of a target protein.[1][2] This enables the exploration of a much larger chemical space than is feasible with physical screening.
-
3D Shape-Based Screening: The FastROCS™ tool facilitates rapid 3D shape similarity searching, allowing researchers to find molecules with similar shapes to a known active compound, which is a critical approach in ligand-based drug design.[2][4]
-
Hit Identification and Lead Optimization: By providing insights into the binding interactions between molecules and their targets at an atomic level, this compound helps in identifying novel hits and optimizing their properties to improve potency and selectivity.[1][4]
-
Accessibility and Scalability: As a cloud-based platform, this compound eliminates the need for expensive on-premise computing infrastructure and offers virtually unlimited scalability of computational resources on demand.[1][2]
Core Technologies
The this compound platform integrates several key technologies for virtual high-throughput screening:
| Technology | Description | Application in HTS |
| Gigadock™ | An ultra-large-scale molecular docking tool that leverages cloud computing to screen billions of compounds against a protein target.[1][2] | Primary screening of massive compound libraries to identify potential binders. |
| FastROCS™ | A high-speed 3D shape similarity search engine that compares the shape of a query molecule to a large database of molecules.[2][4] | Ligand-based virtual screening to find molecules with similar shapes to a known active compound. |
| This compound Scheduler | Manages and distributes computational tasks across thousands of CPUs and GPUs on AWS, ensuring efficient use of resources.[1] | Enables the massive parallel processing required for large-scale virtual screens. |
| Cloud-Native Platform | Accessible via a web browser, providing tools for data visualization, collaboration, and workflow management without the need for local software installation.[2] | Facilitates seamless access to high-performance computing and collaborative drug design. |
Experimental Protocols
The following are generalized protocols for performing virtual high-throughput screening using the this compound platform. These protocols are intended to be illustrative and may require adaptation for specific projects.
Protocol 1: Target Preparation for Virtual Screening
This protocol describes the steps for preparing a protein target for a structure-based virtual screen using this compound.
-
Input: A 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Steps:
-
Log in to the this compound platform via a web browser.
-
Upload the protein structure file.
-
Use this compound's protein preparation tools to:
-
Clean the protein structure by removing water molecules and other non-essential elements.
-
Add hydrogen atoms and assign correct bond orders.
-
Optimize the hydrogen bond network.
-
-
Define the binding site for docking calculations based on a known ligand or by identifying potential binding pockets.
-
Generate a receptor grid for the docking calculations.
-
Save the prepared receptor file for use in the screening workflow.
-
Protocol 2: Large-Scale Virtual Screening using Gigadock™
This protocol outlines a workflow for performing a large-scale virtual screen with Gigadock™.
-
Inputs:
-
A prepared receptor file (from Protocol 1).
-
A large virtual compound library (e.g., Enamine REAL database, accessible through this compound).[2]
-
-
Steps:
-
From the this compound dashboard, select the Gigadock™ workflow.
-
Specify the prepared receptor file as the target.
-
Select the desired compound library for screening.
-
Configure the docking parameters, such as the search space and scoring function.
-
Launch the screening run. The this compound scheduler will distribute the calculations across the cloud infrastructure.[1]
-
Monitor the progress of the run through the this compound interface.
-
Upon completion, the results will be a list of docked compounds ranked by their predicted binding scores.
-
Protocol 3: 3D Shape-Based Screening with FastROCS™
This protocol describes a ligand-based virtual screening workflow using FastROCS™.
-
Inputs:
-
A 3D structure of a known active molecule (query molecule).
-
A virtual compound library.
-
-
Steps:
-
Log in to the this compound platform.
-
Select the FastROCS™ workflow.
-
Upload or select the query molecule.
-
Choose the compound library to be screened.
-
Initiate the FastROCS™ search. The tool will rapidly compare the shape of the query molecule to all molecules in the library.
-
The results will be a list of molecules ranked by their shape similarity to the query molecule.
-
Data Presentation
The output of a virtual screening campaign on the this compound platform is a large dataset of molecules with their associated scores. This data can be summarized for analysis and prioritization of candidates for experimental testing.
Table 1: Illustrative Results from a Gigadock™ Virtual Screen
| Compound ID | Docking Score (kcal/mol) | Predicted Ligand Efficiency | Key Predicted Interactions |
| ZINC12345678 | -10.5 | 0.35 | Hydrogen bond with ASP-129, Pi-cation with LYS-78 |
| ENAMINE-98765 | -10.2 | 0.38 | Hydrophobic interactions with LEU-20, ILE-85 |
| MCULE-54321 | -9.8 | 0.33 | Salt bridge with GLU-150 |
| ... | ... | ... | ... |
This table presents example data and does not represent results from a specific study.
Table 2: Illustrative Results from a FastROCS™ Shape-Based Screen
| Compound ID | TanimotoCombo Score | Shape Tanimoto | Color Tanimoto |
| CHEMBL12345 | 1.85 | 0.95 | 0.90 |
| PUBCHEM-67890 | 1.79 | 0.92 | 0.87 |
| VENDOR-XYZ-001 | 1.75 | 0.90 | 0.85 |
| ... | ... | ... | ... |
This table presents example data and does not represent results from a specific study.
Visualizations
Diagram 1: Virtual High-Throughput Screening Workflow using this compound
Caption: A generalized workflow for structure-based virtual screening on the this compound platform.
References
Troubleshooting & Optimization
Technical Support Center: Compound "Orion"
This technical support center provides troubleshooting guidance for researchers encountering solubility issues with the model compound "Orion" in Dimethyl Sulfoxide (DMSO). The principles and protocols outlined here are broadly applicable to other poorly soluble compounds used in experimental research.
Frequently Asked Questions (FAQs)
Q1: My "this compound" compound is not dissolving in DMSO at my desired concentration. What should I do?
A1: When a compound shows low solubility in DMSO, several techniques can be employed to facilitate dissolution. Initial steps include gentle heating, vortexing, and sonication.[1] It is crucial to ensure the compound's stability at elevated temperatures before heating. If these methods are insufficient, considering co-solvents may be necessary.
Q2: I prepared a clear stock solution of "this compound" in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This common phenomenon, often called "salting out," occurs when a compound soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1][2] To prevent precipitation, you can optimize the dilution process by performing a stepwise dilution, pre-warming the aqueous medium to 37°C[1][3], or, with caution, slightly increasing the final DMSO concentration in your assay, ensuring it remains below cytotoxic levels (typically ≤0.1% to 0.5%).[2][4][5]
Q3: Can I heat my "this compound" compound in DMSO to aid dissolution?
A3: Yes, gentle heating is an effective method for dissolving compounds in DMSO.[1] It is recommended to warm the solution in a water bath, for instance, at 37°C, as this increases the kinetic energy and can help overcome intermolecular forces, promoting dissolution.[1] However, you must first confirm that your compound is thermally stable to avoid degradation.
Q4: Are there alternative solvents to DMSO if my compound "this compound" remains insoluble?
A4: Yes, if DMSO is not a suitable solvent, several alternatives can be considered, depending on the specific compound and the experimental system. Common alternatives include ethanol, Dimethylformamide (DMF), and for some applications, co-solvent systems using agents like polyethylene glycols (e.g., PEG 400).[6][7][8] The choice of solvent must be compatible with your downstream assays, especially in cell-based experiments where solvent toxicity is a concern.
Q5: How does water absorption in my DMSO stock affect the solubility of "this compound"?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water absorption can decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation over time.[9] It is crucial to use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant to minimize water uptake.
Troubleshooting Guides
Issue 1: "this compound" Compound Does Not Dissolve in DMSO
This guide provides a systematic approach to address the failure of "this compound" to dissolve in DMSO.
Troubleshooting Workflow for Initial Dissolution
Caption: Workflow for dissolving a poorly soluble compound in DMSO.
Issue 2: "this compound" Precipitates Upon Dilution in Aqueous Buffer
This guide outlines steps to prevent the precipitation of "this compound" when diluting a DMSO stock solution into an aqueous medium for experiments.
Troubleshooting Workflow for Aqueous Dilution
Caption: Workflow to prevent compound precipitation during aqueous dilution.
Data Summary
The following table summarizes the properties of common solvents used for dissolving poorly soluble compounds for biological assays.
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[4] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents.[4] | Lower solubilizing power than DMSO for highly nonpolar compounds.[4] |
| DMF | Polar Aprotic | Varies | Similar solubilizing power to DMSO. | Higher toxicity than DMSO; use with caution in cell-based assays. |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO
Materials:
-
"this compound" compound
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the "this compound" compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of "this compound," calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with sonication.[4]
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[4]
-
Gentle Heating (Optional): If the compound is still not dissolved and is known to be heat-stable, warm the solution in a 37°C water bath for 5-10 minutes.
-
Storage: Once a clear solution is obtained, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Working Solution of "this compound" in Aqueous Medium
Materials:
-
10 mM "this compound" stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Preparation: Warm the aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).[1] Thaw a single-use aliquot of the "this compound" DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, add a small volume of the DMSO stock solution directly to the final volume of the pre-warmed aqueous medium while vortexing or stirring vigorously.[3] Avoid adding the aqueous medium to the DMSO stock.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤0.1%).[4] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Signaling Pathway Diagram
In many drug discovery projects, the target of a compound like "this compound" is a specific node in a signaling pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by "this compound".
Caption: A hypothetical signaling cascade inhibited by the "this compound" compound.
References
"Orion" degradation issues in solution
Disclaimer: The following information is provided for a hypothetical compound designated "Orion." The degradation issues, troubleshooting guides, and experimental data are based on general principles of small molecule and protein stability in solution, as specific details for a compound named "this compound" were not publicly available.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability and degradation issues encountered with "this compound" during in-solution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the degradation of "this compound" in an aqueous solution?
A1: The degradation of small molecules and protein therapeutics in solution is often attributed to several factors. The primary chemical degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1][2][3] For protein-based therapeutics like "this compound," physical instability (denaturation and aggregation) and chemical instability (deamidation, oxidation) are common concerns.[4][5] Environmental factors such as pH, temperature, light exposure, and the presence of reactive species in the solution can all contribute to degradation.[6][7]
Q2: I'm observing a decrease in the activity of "this compound" in my long-term cell culture experiment. What could be the cause?
A2: A decline in biological activity during a prolonged experiment can indicate compound degradation. Potential causes include instability in the culture medium at 37°C, enzymatic degradation by the cells, or adsorption to plastic labware.[8] It is recommended to perform a stability study of "this compound" in your specific cell culture medium and consider more frequent media changes to replenish the active compound.[8]
Q3: My solution of "this compound" has changed color. What does this signify?
A3: A change in color can be an indicator of chemical degradation, particularly photolytic degradation, which can lead to the formation of colored degradants.[3] It is crucial to protect light-sensitive compounds from light by using amber vials or covering containers with foil.[1][8]
Q4: How can I prevent the precipitation of "this compound" during my experiments?
A4: Precipitation may be due to poor solubility in the aqueous buffer or interaction with components in the medium.[8] Ensure that the concentration of "this compound" is below its solubility limit in the chosen solvent system. For stock solutions, using an appropriate organic solvent like DMSO is common before further dilution in aqueous media.[8] Gentle warming and vortexing can aid in dissolution, but repeated freeze-thaw cycles should be avoided.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common degradation issues with "this compound."
Issue 1: Inconsistent or Lower-Than-Expected Results
If you are observing variability in your experimental outcomes or results that suggest a lower effective concentration of "this compound," consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Adjust the pH of the solution to a range where "this compound" is more stable, typically around pH 4-6 for many compounds.[9] - For liquid formulations, consider preparing fresh solutions before each experiment or storing them as a lyophilized powder to be reconstituted.[1] |
| Oxidation | - Degas your solvents to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] - Add antioxidants to the formulation if compatible with your experimental setup.[2] |
| Photodegradation | - Conduct experiments under low-light conditions. - Use amber-colored vials or wrap containers in aluminum foil.[2][3] |
| Adsorption to Surfaces | - Use low-protein-binding labware. - Consider pre-treating labware with a blocking agent like bovine serum albumin (BSA).[8] |
Issue 2: "this compound" (as a Protein Therapeutic) is Aggregating
Protein aggregation can lead to a loss of therapeutic efficacy and may induce an immunogenic response.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH or Ionic Strength | - Determine the isoelectric point (pI) of "this compound" and adjust the buffer pH to be at least one unit away from the pI to increase electrostatic repulsion between molecules. - Optimize the salt concentration of the buffer. |
| Thermal Stress | - Maintain "this compound" at its recommended storage temperature, typically 2-8°C for protein solutions.[6] - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[8] |
| Mechanical Stress | - Avoid vigorous vortexing or shaking. Gentle swirling or inversion is preferred for mixing. |
| High Concentration | - If possible, perform experiments at the lowest effective concentration of "this compound." |
Quantitative Data Summary
The following tables present hypothetical stability data for "this compound" under various stress conditions.
Table 1: Stability of "this compound" (Small Molecule) in Aqueous Solution After 72 Hours
| Condition | Temperature (°C) | % "this compound" Remaining | Major Degradant(s) Observed |
| pH 3.0 | 40 | 75.2% | Hydrolysis Product A |
| pH 7.0 | 40 | 92.5% | - |
| pH 9.0 | 40 | 68.9% | Hydrolysis Product B |
| pH 7.0 + H₂O₂ | 25 | 81.4% | Oxidation Product C |
| pH 7.0 + Light Exposure | 25 | 85.1% | Photodegradation Product D |
Table 2: Aggregation Propensity of "this compound" (Protein) After 24 Hours
| Buffer Condition | Temperature (°C) | % Monomer Remaining | % Soluble Aggregates |
| pH 5.0, 150 mM NaCl | 4 | 99.1% | 0.9% |
| pH 7.4, 150 mM NaCl | 4 | 98.5% | 1.5% |
| pH 7.4, 150 mM NaCl | 25 | 92.3% | 7.7% |
| pH 7.4, 150 mM NaCl (with agitation) | 25 | 85.6% | 14.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study for "this compound" (Small Molecule)
Objective: To identify potential degradation pathways and the intrinsic stability of "this compound" under stress conditions.
Methodology:
-
Preparation of "this compound" Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the 100 µg/mL aqueous solution of "this compound" to a calibrated light source (e.g., Xenon lamp) for a defined period.
-
Thermal Degradation: Store the solid form of "this compound" at 105°C for 15 days.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using LC-MS.
Protocol 2: Thermal Shift Assay for "this compound" (Protein)
Objective: To assess the thermal stability of "this compound" in different buffer formulations.
Methodology:
-
Prepare Protein and Dye: Dilute purified "this compound" to a final concentration of 2 µM in various test buffers (e.g., different pH, salts, and excipients). Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Assay Setup: In a 96-well qPCR plate, mix the "this compound" solution with the dye.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. An increase in Tm indicates protein stabilization.[10]
Visualizations
Caption: Troubleshooting workflow for "this compound" degradation issues.
Caption: Hypothetical signaling pathway inhibited by active "this compound".
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. moravek.com [moravek.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 7. www3.paho.org [www3.paho.org]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Orion Technical Support Center: Immunofluorescence Troubleshooting
Welcome to the Orion Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot high background issues that may be encountered during immunofluorescence (IF) experiments using this compound series products.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in immunofluorescence?
High background in immunofluorescence refers to non-specific fluorescence that can obscure the true signal from your target antigen. This can manifest as a general, diffuse glow across the entire sample, speckled or punctate staining in areas where the target antigen is not expected, or high signal in your negative controls.[1][2] This unwanted fluorescence can make it difficult to interpret your results and lead to false positives.
Q2: What are the most common causes of high background when using OrionStain™ antibodies?
High background can arise from several factors during the immunofluorescence protocol. The most common causes include:
-
Improper antibody concentration : Using a concentration of the primary or secondary OrionStain™ antibody that is too high is a frequent cause of non-specific binding.[2][3][4]
-
Inadequate blocking : Insufficient blocking of non-specific binding sites can lead to antibodies adhering to unintended targets.[2][3][5]
-
Insufficient washing : Failure to thoroughly wash away unbound antibodies between steps can result in high background.[3][6][7]
-
Autofluorescence : Some tissues and cells have endogenous molecules that fluoresce naturally, which can be mistaken for a specific signal.[4][6]
-
Secondary antibody cross-reactivity : The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample or with other antibodies in a multiplex experiment.[3][6]
Q3: How can I determine if the background is due to the OrionStain™ primary or secondary antibody?
To pinpoint the source of the high background, it is essential to run the proper controls. A key control is a "secondary antibody only" sample, where the primary antibody step is omitted. If you observe high background in this control, it indicates that the OrionStain™ secondary antibody is binding non-specifically.[2][4] If this control is clean, the high background is likely due to the primary antibody concentration or other upstream factors.
Troubleshooting Guides
Issue 1: Diffuse, uniform high background across the entire sample.
This is often related to antibody concentration, blocking, or washing steps.
-
Answer:
-
Optimize Antibody Dilution : Your OrionStain™ primary and/or secondary antibody concentration may be too high. Perform a titration experiment to determine the optimal dilution that provides the best signal-to-noise ratio.[8] Start with the recommended dilution on the datasheet and test several more dilute concentrations.
-
Improve Blocking : Your current blocking step may be insufficient. Increase the incubation time (e.g., from 30 minutes to 1 hour at room temperature) or try a different blocking agent.[5][7][9] Using a blocking buffer containing normal serum from the same species as the secondary antibody is highly recommended.[6][10]
-
Enhance Washing Steps : Increase the number and duration of washes after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) to help remove non-specifically bound antibodies.[7][11]
-
Issue 2: The negative control (secondary antibody only) shows high background.
This strongly suggests an issue with the secondary antibody.
-
Answer:
-
Use a Pre-adsorbed Secondary Antibody : The OrionStain™ secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample. Switch to a pre-adsorbed (also known as cross-adsorbed) secondary antibody that has been purified to remove antibodies that recognize immunoglobulins from other species.
-
Dilute the Secondary Antibody Further : Even with a high-quality secondary, the concentration might be too high. Try a more dilute concentration.
-
Spin Down the Secondary Antibody : Before use, centrifuge the secondary antibody vial to pellet any aggregates that may have formed during storage, as these can contribute to non-specific staining.
-
Issue 3: I see a speckled or punctate background pattern.
This can be caused by antibody aggregates or issues with your buffers.
-
Answer:
-
Centrifuge Antibodies : Before dilution, spin down both the primary and secondary OrionStain™ antibody vials at high speed (e.g., >10,000 x g) for 1-5 minutes to pellet any aggregates.
-
Filter Buffers : Ensure all buffers, especially the antibody dilution and wash buffers, are freshly prepared and filtered (e.g., using a 0.22 µm filter) to remove any precipitates.
-
Check for Contamination : Microbial contamination in buffers can sometimes appear as fluorescent specks. Use sterile technique when preparing and handling solutions.
-
Issue 4: My unstained sample is fluorescent (autofluorescence).
This indicates that the tissue or cells themselves are contributing to the background signal.
-
Answer:
-
Use an Autofluorescence Quenching Reagent : Several commercial reagents, such as Sudan Black B or TrueBlack™, can effectively reduce autofluorescence from sources like lipofuscin.[12][13][14]
-
Spectral Unmixing : If you are using a confocal microscope with the appropriate software, you can capture the emission spectrum of the autofluorescence from an unstained sample and computationally subtract it from your stained samples.
-
Choose Fluorophores in the Far-Red Spectrum : Autofluorescence is often more prominent in the blue and green channels.[15] If possible, use OrionStain™ secondary antibodies conjugated to fluorophores that emit in the far-red spectrum (e.g., Cy5, Alexa Fluor 647), where autofluorescence is typically lower.
-
Quantitative Data for Troubleshooting
Table 1: Recommended Starting Dilutions for OrionStain™ Antibodies
| Antibody Type | Purified Antibody | Antiserum |
| Primary Antibody | 1-10 µg/mL[11][16] | 1:100 - 1:1000[11][16] |
| Secondary Antibody | 1:200 - 1:2000 | 1:200 - 1:2000 |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally through titration.
Table 2: Common Blocking Buffer Formulations
| Blocking Agent | Concentration | Buffer Base | Recommended Use |
| Normal Serum | 1-10% (v/v) | PBS or TBS | General use; serum should be from the host species of the secondary antibody.[10][17] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[17] | PBS or TBS | General use; a good alternative to serum. |
| Non-fat Dry Milk | 1-5% (w/v) | PBS or TBS | Effective, but not for use with biotin-based detection systems.[17] |
Experimental Protocols
Protocol 1: Optimizing OrionStain™ Primary Antibody Dilution
-
Prepare a series of dilutions of your OrionStain™ primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Prepare multiple identical samples (slides or wells). Include a "no primary antibody" control.
-
Follow your standard immunofluorescence protocol, but incubate each sample with a different primary antibody dilution.
-
Incubate the "no primary antibody" control with blocking buffer only during the primary antibody incubation step.
-
Proceed with the OrionStain™ secondary antibody incubation and subsequent steps, treating all samples identically.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Quenching Autofluorescence with Sudan Black B
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate your stained slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[12]
-
Wash the slides thoroughly with PBS or your wash buffer to remove excess Sudan Black B.
-
Mount the coverslips with an appropriate mounting medium.
Visual Guides and Workflows
Caption: A decision tree for troubleshooting high background in immunofluorescence.
Caption: Mechanisms of non-specific antibody binding in immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. ibidi.com [ibidi.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. biotium.com [biotium.com]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Orion (ORI-724) Off-Target Effects
Welcome to the technical support center for Orion (ORI-724). This resource is designed for researchers, scientists, and drug development professionals using ORI-724 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (ORI-724) and what are its known off-target activities?
A1: this compound (ORI-724) is a potent ATP-competitive kinase inhibitor designed to target Kinase X (K-X). However, at higher concentrations, it exhibits inhibitory activity against other kinases, primarily Kinase Y (K-Y) and Kinase Z (K-Z). These off-target activities can lead to cellular effects that are independent of K-X inhibition.
Q2: At what concentration should I use ORI-724 to ensure on-target specificity?
A2: For maximum on-target specificity, we recommend using ORI-724 at a concentration range of 10-50 nM. In most cell-based assays, this range is sufficient to achieve >90% inhibition of K-X while minimizing engagement with K-Y and K-Z. Refer to the potency data in Table 1 for guidance. Exceeding 100 nM significantly increases the risk of off-target effects.
Q3: What are the common phenotypic consequences of ORI-724 off-target effects?
A3: Off-target inhibition of K-Y is often associated with unexpected cell cycle arrest at the G2/M phase. Inhibition of K-Z can induce an apoptotic response that is not rescued by downstream effectors of the K-X pathway. If you observe these phenotypes, especially at concentrations >100 nM, it is crucial to conduct experiments to de-risk off-target effects.
Q4: How can I validate that the phenotype I observe is due to on-target inhibition of Kinase X?
A4: To confirm on-target activity, we recommend the following control experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete K-X in your cell line. The resulting phenotype should mimic the effect of ORI-724 treatment.
-
Rescue Experiment: If possible, introduce a mutated, inhibitor-resistant version of K-X into your cells. This mutant should rescue the phenotype caused by ORI-724 treatment.
Q5: Are there recommended negative controls for my experiments?
A5: Yes. We recommend using a structurally similar but biologically inactive analog of ORI-724, if available. Additionally, running parallel experiments in a cell line where Kinase X is not expressed or is knocked out can help differentiate on-target from off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound (ORI-724).
Issue 1: Unexpectedly High Cell Death or Potency Compared to K-X IC50
-
Problem: You observe significant cell death or a potent phenotypic response at concentrations that are much higher than the IC50 for Kinase X, or the dose-response curve is unusually steep.
-
Possible Cause: This is a classic indicator of off-target activity.[1][2] The observed cell death is likely due to the combined inhibition of K-X and the pro-apoptotic off-target, Kinase Z.
-
Troubleshooting Steps:
-
Review Your Dosing: Confirm that your working concentrations are correct. We recommend performing a full dose-response curve from 1 nM to 10 µM.
-
Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of K-X, K-Y, and K-Z at your effective concentrations.
-
Analyze Apoptosis Markers: Use Western blotting to probe for cleaved Caspase-3 or PARP. If these markers are elevated only at higher concentrations of ORI-724, it points to the engagement of Kinase Z.
-
Consult the Troubleshooting Workflow: Follow the decision tree in the diagram below to systematically diagnose the issue.
-
Issue 2: Conflicting Results Between ORI-724 and Genetic Knockdown of Kinase X
-
Problem: The phenotype observed with ORI-724 treatment is different or more severe than the phenotype from siRNA/CRISPR-mediated knockdown of Kinase X.
-
Possible Cause: This discrepancy strongly suggests that an off-target effect of ORI-724 is contributing to the cellular phenotype. Genetic methods are highly specific to the target gene, whereas small molecules can have broader activity.[3]
-
Troubleshooting Steps:
-
Verify Knockdown Efficiency: First, confirm via qPCR or Western blot that your genetic method achieved a significant reduction (>80%) of Kinase X mRNA or protein.
-
Titrate ORI-724 to a Lower Dose: Reduce the concentration of ORI-724 to the lowest possible level that still inhibits Kinase X phosphorylation (e.g., 10-20 nM). See if the phenotype at this low dose more closely matches the genetic knockdown phenotype.
-
Profile Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of cells treated with ORI-724 versus K-X knockdown cells. A G2/M arrest in the ORI-724-treated group would suggest off-target inhibition of Kinase Y.
-
Data Presentation
The following tables summarize the quantitative data for this compound (ORI-724) activity.
Table 1: Kinase Inhibitory Potency of this compound (ORI-724)
| Target | Assay Type | IC50 (nM) | Description |
| Kinase X | Biochemical Assay | 5.2 | Primary, on-target activity. |
| Kinase Y | Biochemical Assay | 185 | First significant off-target kinase. |
| Kinase Z | Biochemical Assay | 450 | Second significant off-target kinase. |
| Panel of 300 Other Kinases | Biochemical Assay | >10,000 | Shows high selectivity against a broad panel. |
Table 2: Cellular Activity of this compound (ORI-724) in Lumina-7 Cells
| Assay Type | Endpoint | EC50 (nM) | Notes |
| K-X Phosphorylation | Western Blot | 15 | Measures on-target pathway inhibition in a cellular context. |
| Cell Viability (72 hours) | CellTiter-Glo® | 250 | Potency is influenced by off-target effects at higher concentrations. |
| Apoptosis Induction (48 hours) | Caspase-Glo® 3/7 | 480 | Correlates with inhibition of the off-target Kinase Z. |
| Cell Cycle Arrest (24 hours) | Flow Cytometry (G2/M) | 210 | Correlates with inhibition of the off-target Kinase Y. |
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Pathway Modulation
This protocol is used to assess the phosphorylation status of downstream substrates of K-X, K-Y, and the activation of apoptotic markers.
-
Cell Seeding: Plate Lumina-7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (ORI-724) (e.g., 0, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Substrate-X, anti-p-Substrate-Y, anti-Cleaved Caspase-3, and anti-Actin as a loading control).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL substrate and an imaging system.
Signaling Pathway Visualization
The diagram below illustrates the intended on-target pathway of this compound (ORI-724) and its known off-target interactions that can confound experimental results.
References
Technical Support Center: Troubleshooting "Orion" Compound Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation of the "Orion" compound in cell culture media. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" compound precipitating when I add it to the cell culture media?
Precipitation of a compound like "this compound" upon addition to aqueous-based cell culture media is a common issue, particularly for hydrophobic compounds.[1][2][3] This typically occurs because the compound is initially dissolved in a high-concentration organic solvent (like 100% DMSO), and when this stock solution is diluted into the media, the dramatic increase in aqueous content causes the compound to fall out of solution.[1] Essentially, the final concentration of the organic solvent is too low to maintain the solubility of the compound in the large volume of media.
Q2: What are the common causes of precipitation in cell culture media, besides the compound itself?
Precipitation in cell culture media can also be caused by factors related to the media's composition and handling:
-
Temperature Shifts: Repeated freeze-thaw cycles or abrupt changes in temperature can cause salts, proteins, and other components of the media or serum to precipitate.[4]
-
pH Instability: Changes in pH, often due to cellular metabolism, can alter the solubility of media components.[5]
-
High Component Concentration: Evaporation of water from the media can increase the concentration of salts and other components, leading to their precipitation.[5]
-
Component Reactions: Certain components, like calcium and phosphate salts, can react to form insoluble precipitates.
Q3: Is it acceptable to filter out the precipitate?
Filtering the media after precipitation has occurred is generally not recommended. The precipitate is the compound of interest, and filtering it out will lower its effective concentration in your experiment, leading to inaccurate results. The goal should be to prevent the precipitation from occurring in the first place.
Q4: Can the concentration of DMSO in the media affect my cells?
Yes, high concentrations of DMSO can be toxic to cells. While most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%, some sensitive cell lines, especially primary cells, may show signs of toxicity at concentrations above 0.1%.[4][6][7] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and to include a vehicle control (media with the same final DMSO concentration but without the "this compound" compound) in your experiments.[4][8]
Troubleshooting Guide: "this compound" Precipitation
This step-by-step guide will help you systematically troubleshoot and resolve the precipitation of the "this compound" compound.
Step 1: Initial Observation and Assessment
-
Question: What does the precipitate look like and when does it appear?
-
Answer: Observe the precipitate under a microscope. Amorphous or crystalline structures that appear immediately after adding your compound are likely the compound itself crashing out of solution. If the media becomes turbid over time, it could be a combination of compound precipitation and media instability.
Step 2: Optimizing the Dissolution and Dilution Protocol
-
Question: How can I improve the way I dissolve and dilute my "this compound" compound?
-
Answer: The key is to avoid a sudden and large change in solvent polarity.
-
Prepare a High-Concentration Stock Solution: Ensure "this compound" is fully dissolved in 100% anhydrous, high-purity DMSO. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in your cell culture media. This gradual reduction in the compound and DMSO concentration can help maintain solubility.
-
Rapid Mixing: When adding the compound stock to the media, do so quickly and with vigorous mixing (e.g., vortexing or rapid pipetting) to ensure immediate and uniform dispersion.[1]
-
Step 3: Adjusting the Final Solvent Concentration
-
Question: Could the final DMSO concentration be the issue?
-
Answer: A very low final DMSO concentration might not be sufficient to keep a hydrophobic compound in solution.
-
Determine DMSO Tolerance: First, determine the highest concentration of DMSO your cells can tolerate without affecting their viability or function (see table below).
-
Optimize Final Concentration: Aim for a final DMSO concentration that is as high as your cells can safely tolerate, as this will improve the solubility of "this compound".[5] Remember to keep this concentration consistent across all experimental conditions, including your vehicle control.
-
Step 4: Exploring Solubility Enhancers
-
Question: What if optimizing the dilution and DMSO concentration isn't enough?
-
Answer: Consider using solubility enhancers.
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experimental conditions allow, adding the "this compound" stock to serum-containing media can be effective.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10][11] (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture applications.[5]
-
Quantitative Data Summary
| Cell Type Tolerance to DMSO | Final Concentration | Reference |
| Most Cell Lines (general guideline) | 0.1% - 0.5% | [5][6] |
| Some Tolerant Cell Lines | Up to 1% | [4][6] |
| Primary Cells | Often below 0.1% | [6] |
Note: It is imperative to empirically determine the optimal DMSO concentration for your specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock and Working Solutions via Serial Dilution
-
Prepare a 10 mM Stock Solution:
-
Based on the molecular weight of "this compound", calculate the mass required to make a 10 mM stock solution in a specific volume of 100% DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the "this compound" compound.
-
Vortex for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
-
Prepare Intermediate and Working Solutions:
-
Determine the final desired concentration of "this compound" in your cell culture media.
-
Calculate the dilution series needed to achieve this concentration while keeping the final DMSO concentration within the tolerated range for your cells.
-
Example: To achieve a final concentration of 10 µM "this compound" with a final DMSO concentration of 0.1%, you would need a 1000x dilution of your 10 mM stock.
-
Warm the cell culture media to 37°C.
-
Add the appropriate volume of the "this compound" stock solution to the pre-warmed media and immediately vortex or mix vigorously to ensure rapid dispersion.[1]
-
Visualizations
Caption: Troubleshooting workflow for "this compound" compound precipitation.
Caption: Experimental workflow for dissolving "this compound" compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. lifetein.com [lifetein.com]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Enhancing "Orion" In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the hypothetical compound "Orion."
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability for our compound, "this compound." What are the potential causes?
A1: Low oral bioavailability for a compound like "this compound" is a common challenge in drug development and can stem from several factors. The most frequent causes are poor aqueous solubility and low permeability across the intestinal membrane.[1][2][3] Other contributing factors can include first-pass metabolism in the liver, where the drug is metabolized before it reaches systemic circulation, and potential degradation of the compound in the gastrointestinal (GI) tract.[4][5]
Q2: What are the primary strategies to enhance the oral bioavailability of "this compound"?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs like "this compound."[6][7][8] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size of "this compound" increases its surface area, which can lead to a higher dissolution rate.[1][2][9]
-
Amorphous Solid Dispersions: Converting the crystalline form of "this compound" into an amorphous state can significantly improve its solubility and dissolution.[3][5][8]
-
Lipid-Based Formulations: Formulating "this compound" in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[3][4][10]
-
Nanotechnology: Utilizing nanoparticle-based drug delivery systems can improve the solubility, stability, and permeability of "this compound."[11][12][13][14]
Q3: How does particle size reduction improve the bioavailability of "this compound"?
A3: Reducing the particle size of a solid drug, a process known as micronization or nanonization, increases the surface-area-to-volume ratio.[2][6] This larger surface area allows for more extensive contact with the dissolution medium in the GI tract, leading to a faster dissolution rate.[1][9] For a poorly soluble compound like "this compound," a higher dissolution rate can result in a greater concentration of the drug available for absorption, thereby enhancing its bioavailability.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with "this compound" and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in "this compound" plasma concentrations between subjects. | Inconsistent Dosing Formulation: The formulation may not be homogenous, leading to variable dosing between animals.[15] | Ensure the formulation is a uniform suspension or a clear solution. Use consistent mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[15] |
| Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors or reflux.[15] | Ensure all personnel are properly trained in oral gavage techniques. Administer the dose slowly to prevent regurgitation.[15] | |
| Food Effects: Differences in food intake among animals can affect drug absorption.[15] | Fast animals overnight before dosing, ensuring they have access to water.[15] | |
| Low and inconsistent "this compound" exposure despite formulation changes. | Poor Solubility in GI Fluids: "this compound" may have very low solubility in the pH range of the gastrointestinal tract. | Characterize the pH-solubility profile of "this compound." Consider pH adjustment of the vehicle if the compound has ionizable groups.[1][15] |
| High First-Pass Metabolism: "this compound" may be extensively metabolized in the liver before reaching systemic circulation. | Consider formulation strategies that promote lymphatic uptake, such as lipid-based formulations, to bypass the liver.[4] | |
| Signs of gastrointestinal distress in animals after dosing "this compound" formulation. | Vehicle Irritation: The vehicle used for the formulation may be causing irritation.[15] | Test the vehicle alone in a control group of animals to assess its tolerability. Consider alternative, well-tolerated vehicles like polyethylene glycol (PEG) 400, methylcellulose, or hydroxypropyl methylcellulose.[15] |
| High Drug Concentration: A high concentration of "this compound" in the formulation might be irritating the GI tract. | If feasible within animal welfare guidelines, try to increase the dosing volume while decreasing the drug concentration.[15] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of "this compound" to enhance its dissolution rate and bioavailability.
Materials:
-
"this compound" active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar wet milling equipment
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.
-
Create a pre-suspension by dispersing a defined amount of "this compound" API in the stabilizer solution.
-
Add the milling media to the milling chamber.
-
Transfer the "this compound" pre-suspension into the milling chamber.
-
Mill the suspension at a specified speed and for a defined duration.
-
Periodically withdraw samples to monitor the particle size distribution until the desired nanoscale is achieved (typically < 200 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different "this compound" formulations.
Materials:
-
"this compound" formulations (e.g., aqueous suspension, nanosuspension, SEDDS)
-
Appropriate rodent species (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for "this compound" quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight with free access to water.
-
Record the body weight of each animal to calculate the correct dose volume.
-
Administer the "this compound" formulation to each animal via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of "this compound" in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the bioavailability of each formulation.
Visualizations
Caption: Workflow for "this compound" Bioavailability Enhancement.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das [scispace.com]
- 15. benchchem.com [benchchem.com]
"Orion" signal-to-noise ratio in luciferase assay
Welcome to the technical support center for optimizing the signal-to-noise ratio in your luciferase assays when using the Orion II Microplate Luminometer. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio in a luciferase assay and why is it important?
Q2: My this compound II luminometer is showing a "weak or no signal" error. What are the possible causes and solutions?
A weak or absent signal can be frustrating. Here are some common causes and troubleshooting steps:
-
Reagent Issues : Ensure your luciferase assay reagents, especially the luciferin substrate, are stored correctly, have not expired, and have not been subjected to multiple freeze-thaw cycles. It is recommended to prepare fresh substrate solutions for each experiment and protect them from light.[1]
-
Low Transfection Efficiency : If you are using a reporter gene assay, low transfection efficiency will result in low luciferase expression. Optimize your transfection protocol by testing different reagent-to-DNA ratios and ensuring the health and confluency of your cells (typically 70-80% confluency is recommended at the time of transfection).[2]
-
Suboptimal Promoter Activity : The promoter driving your luciferase gene may be weak or not sufficiently induced under your experimental conditions.
-
Insufficient Incubation Time : Allow for adequate expression of the luciferase enzyme, typically 24-48 hours post-transfection. This optimal time should be determined empirically for your specific cell line and construct.[2]
-
Incorrect Instrument Settings : On your this compound II, ensure the integration time is appropriate for your expected signal level. A longer integration time can help detect a weak signal, but may also increase the background. The this compound II allows for a measurement time of 0.1–100 seconds per well.
Q3: I'm observing high background luminescence. How can I reduce it?
High background noise can significantly lower your signal-to-noise ratio. Consider the following:
-
Choice of Microplate : Use opaque, white-walled microplates. White plates reflect light, maximizing the signal output for luminescence assays. While black plates can reduce crosstalk, they also decrease the luminescent signal.[3][4] The this compound II is compatible with all luminescence-grade microplates.
-
Reagent Quality : Contaminated or old reagents can contribute to high background. Use freshly prepared reagents.
-
Cellular Autofluorescence : Some cell lines may exhibit higher endogenous fluorescence. Always include "no-cell" and "cells-only" controls to determine the background contribution from the reagents and cells, respectively.[2]
-
Instrument Noise : The this compound II luminometer is designed for low background noise due to its photon counting detector.[5] If you suspect instrument noise, ensure the luminometer is properly calibrated and maintained. Berthold Detection Systems offers a Luminescence TestPlate for validation.[5]
Q4: My results show high variability between replicates. What can I do to improve reproducibility?
High variability can obscure the true biological effect. Here's how to improve consistency:
-
Pipetting Accuracy : Inconsistent pipetting of cells, reagents, or lysates is a major source of variability. Use calibrated pipettes and consider using a master mix for your reagents to ensure each well receives the same amount.
-
Cell Seeding : Ensure a homogenous cell suspension before and during plating to achieve a uniform cell monolayer in each well.[2]
-
This compound II Injector System : For flash-type assays, the precision and speed of reagent injection are crucial. The this compound II is equipped with high-precision injectors that can be programmed for specific volumes (10–150 µl) and injection speeds, ensuring reproducible initiation of the luminescent reaction.[5] Regular priming and maintenance of the injector tubing are important.
-
Temperature Control : Luciferase assays are temperature-dependent enzymatic reactions.[6] The this compound II offers optional temperature control up to 50°C, which can help ensure consistent reaction rates across the plate and between experiments.[5]
-
Mixing : Inadequate mixing of reagents in the well can lead to inconsistent results. The this compound II provides linear, orbital, and cross shaking modes to ensure thorough mixing.[5]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
This is a general issue that can be caused by either a weak signal, high background, or both.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Issue 2: Signal Saturation
An extremely high signal can be outside the linear range of the assay and the detector, leading to inaccurate quantification.
Troubleshooting Steps:
-
Reduce the amount of transfected DNA : If using a reporter assay, a very strong promoter (e.g., CMV) combined with a high amount of plasmid can lead to excessive luciferase expression.[2][7]
-
Dilute the cell lysate : If the signal is still too high, you can perform serial dilutions of your cell lysate before adding the luciferase substrate.
-
Decrease the integration time on the this compound II : The this compound II has a wide dynamic range of 6 decades, but in cases of extreme signal, reducing the measurement time per well can help to bring the reading within the linear range. The this compound II software, Simplicity 4.0, allows for easy modification of the measurement duration.[7]
Quantitative Data Summary
| Parameter | This compound II Specification | Impact on Signal-to-Noise Ratio |
| Detector | Photon counting photomultiplier tube (PMT) | Low background noise, leading to a higher S/N ratio.[5] |
| Sensitivity | < 10 attomole ATP | Enables the detection of very low levels of luciferase, improving the signal component. |
| Dynamic Range | 6 decades | Allows for accurate quantification of both weak and strong signals without saturation. |
| Crosstalk | Less than 3 x 10⁻⁵ | Minimizes signal bleed-through between adjacent wells, preventing artificially high background in low-signal wells.[8] |
| Measurement Time | 0.1 - 100 s per well | Adjustable to optimize signal detection for varying sample intensities. |
| Injectors | Up to 4, with 10-150 µl volume in 1 µl increments | Precise and reproducible reagent delivery, crucial for flash assays and reducing variability. |
| Temperature Control | Optional, up to 50°C | Ensures stable enzymatic reaction rates, improving reproducibility. |
| Shaking | Linear, orbital, and cross modes | Promotes thorough mixing of reagents for complete and uniform reactions. |
Experimental Protocols
General Protocol for a Dual-Luciferase® Reporter Assay using the this compound II
This protocol is a general guideline and should be adapted for your specific cell type and experimental conditions.
Materials:
-
Cells transfected with Firefly and Renilla luciferase reporter plasmids
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Opaque white 96-well microplates
-
This compound II Microplate Luminometer with two injectors
Procedure:
-
Cell Lysis :
-
Aspirate the growth medium from the transfected cells.
-
Gently wash the cells with 1X phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.
-
-
This compound II Setup and Priming :
-
Turn on the this compound II luminometer and the connected computer.
-
Launch the Simplicity 4.0 software.
-
Prime injector 1 with Luciferase Assay Reagent II (LAR II).
-
Prime injector 2 with Stop & Glo® Reagent.
-
Ensure the injector tubing is free of air bubbles.
-
-
Measurement Protocol in Simplicity 4.0 :
-
Create a new "Dual Measurement" protocol.
-
Set the plate format to 96-well.
-
Define the measurement parameters for the first reading (Firefly luciferase):
-
Injector 1 dispense volume: 100 µl
-
Delay after injection: 2 seconds
-
Measurement time: 5-10 seconds
-
-
Define the measurement parameters for the second reading (Renilla luciferase):
-
Injector 2 dispense volume: 100 µl
-
Delay after injection: 2 seconds
-
Measurement time: 5-10 seconds
-
-
Select the wells to be measured.
-
-
Data Acquisition :
-
Transfer 20 µl of cell lysate from each well of the culture plate to the corresponding well of the opaque white microplate.
-
Place the microplate into the this compound II plate carrier.
-
Start the measurement protocol. The instrument will automatically inject the reagents and record the luminescence.
-
-
Data Analysis :
-
The Simplicity software will report the raw data in Relative Light Units (RLU).
-
Calculate the ratio of Firefly to Renilla luminescence for each sample to normalize for transfection efficiency.
-
Experimental Workflow Diagram:
Caption: A step-by-step workflow for a dual-luciferase assay using the this compound II.
References
- 1. berthold.com [berthold.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pdf.directindustry.com [pdf.directindustry.com]
- 4. berthold.com [berthold.com]
- 5. cdn-scienze.b-cdn.net [cdn-scienze.b-cdn.net]
- 6. berthold.com [berthold.com]
- 7. berthold.com [berthold.com]
- 8. Berthold this compound II LB 965 Microplate Luminometer [medikonia.com]
Technical Support Center: Managing Oridonin Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Oridonin in long-term experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with Oridonin.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Cytotoxicity Between Experiments | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Preparation and storage of Oridonin stock solution. | Prepare fresh Oridonin stock solutions regularly. If storing, use appropriate solvents (e.g., DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times. | Strictly adhere to standardized incubation times for cell seeding, Oridonin treatment, and assay reagent addition across all experiments. | |
| Unexpected Decrease in Oridonin's Cytotoxic Effect Over Time | Degradation of Oridonin in the culture medium. | In very long-term experiments (spanning several days or weeks), consider replenishing the culture medium with fresh Oridonin at regular intervals to maintain a consistent concentration. |
| Development of cellular resistance. | This is a biological phenomenon that may occur. Consider performing shorter-term experiments or using intermittent dosing schedules. | |
| Difficulty Distinguishing Between Apoptosis and Necrosis | Assay limitations. | Use multiple assay formats. For example, complement a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) and a specific apoptosis assay (like Caspase-3/7 activity or Annexin V staining). |
| Low Signal or Absorbance in Viability Assays (e.g., MTT, XTT) | Insufficient number of viable cells. | Optimize the initial cell seeding density. A titration experiment can help determine the optimal cell number that provides a robust signal within the linear range of the assay. |
| Insufficient incubation time with the assay reagent. | Ensure the incubation period for the viability reagent (e.g., 1-4 hours for MTT) is adequate for signal development. | |
| High Background Signal in Cytotoxicity Assays | Microbial contamination. | Regularly inspect cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques and consider routine testing for mycoplasma. |
| Interference from phenol red or serum in the medium. | For colorimetric assays, consider using a phenol red-free medium. For LDH assays, using a serum-free medium during the treatment and assay period can reduce background LDH levels. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Oridonin-induced cytotoxicity?
A1: Oridonin primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1][2][3] This is often mediated by the activation of various signaling pathways, including the JNK and MAPK pathways, and involves the activation of caspases, which are key executioner proteins in the apoptotic process.[1][4]
Q2: Is the cytotoxicity of Oridonin dose- and time-dependent?
A2: Yes, numerous studies have demonstrated that the cytotoxic effects of Oridonin on cancer cells are both dose- and time-dependent.[1][5] Higher concentrations and longer exposure times generally result in increased cell death.
Q3: How can I select the appropriate concentration range of Oridonin for my long-term experiments?
A3: It is recommended to first perform a dose-response experiment over a shorter time course (e.g., 24, 48, and 72 hours) to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.[1][6] This will provide a starting point for selecting concentrations for longer-term studies.
Q4: What are the key signaling pathways involved in Oridonin-induced apoptosis?
A4: Oridonin-induced apoptosis is known to involve several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: This includes the activation of JNK (c-Jun N-terminal kinase) and p38 MAPK, and in some cases, the inactivation of ERK (extracellular signal-regulated kinase).[3][4]
-
PI3K/Akt Pathway: Oridonin has been shown to inhibit the pro-survival PI3K/Akt signaling pathway.[4][5]
-
Mitochondrial Pathway: This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][3]
-
p53 Signaling Pathway: Oridonin can induce apoptosis through the activation of the p53 tumor suppressor protein.[5][7]
Q5: Are there ways to modulate the cytotoxic effects of Oridonin for experimental purposes?
A5: While reducing the inherent cytotoxicity of Oridonin might be counterproductive for its use as an anti-cancer agent, its effects can be studied in combination with other agents. For instance, co-treatment with autophagy inhibitors can sometimes enhance Oridonin-induced apoptosis.[8]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method for quantifying the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Oridonin Treatment: The following day, remove the medium and add fresh medium containing various concentrations of Oridonin. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer with medium changes).
-
MTT Addition: At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic or fluorogenic substrate for caspase-3 and -7.
-
Reagent Addition: At the end of the treatment period, equilibrate the plate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: An increase in signal intensity corresponds to an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Experimental workflow for assessing Oridonin cytotoxicity.
Caption: Simplified signaling pathways of Oridonin-induced apoptosis.
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
"Orion" vs "Competitor Compound X" efficacy
An Objective Comparison of the Efficacy of Orion and Competitor Compound X in Preclinical Models.
This guide provides a comprehensive comparison of the preclinical efficacy of two investigational compounds, this compound and Competitor Compound X. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative performance of these molecules in key in vitro and in vivo assays.
In Vitro Efficacy
Kinase Inhibition
A critical initial step in characterizing a targeted therapeutic is to determine its inhibitory activity against its designated molecular target. Both this compound and Competitor Compound X were designed to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer. The half-maximal inhibitory concentration (IC50) for each compound was determined using a well-established in vitro kinase assay.
Table 1: In Vitro Kinase Inhibition of EGFR
| Compound | IC50 (nM) |
| This compound | 5.2 |
| Competitor Compound X | 12.8 |
Cellular Proliferation
The anti-proliferative effects of this compound and Competitor Compound X were assessed in the A549 non-small cell lung cancer cell line, which harbors a known EGFR mutation. The half-maximal effective concentration (EC50) was determined following a 72-hour incubation period.
Table 2: Anti-proliferative Activity in A549 Cells
| Compound | EC50 (nM) |
| This compound | 25.1 |
| Competitor Compound X | 68.4 |
In Vivo Efficacy
Xenograft Tumor Growth Inhibition
The in vivo anti-tumor activity of this compound and Competitor Compound X was evaluated in a mouse xenograft model using A549 cells. Tumor-bearing mice were treated with equivalent doses of each compound, and tumor volume was measured over a 28-day period.
Table 3: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | 10 | 85 |
| Competitor Compound X | 10 | 62 |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds against EGFR was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. The TR-FRET signal was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
A549 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or Competitor Compound X for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay, which measures intracellular ATP levels. The EC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.
Xenograft Model
Female athymic nude mice were subcutaneously inoculated with A549 cells. Once tumors reached a palpable size, the mice were randomized into treatment groups. This compound, Competitor Compound X, or a vehicle control was administered daily via oral gavage. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control.
Signaling Pathway
This compound and Competitor Compound X exert their anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and invasion. Both compounds competitively inhibit the binding of ATP to the EGFR kinase domain, thereby blocking its catalytic activity and abrogating downstream signaling.
Validating the Efficacy of "Orion" Compound Using a Knockout Mouse Model: A Comparative Guide
This guide provides a comprehensive comparison of the "Orion" compound's performance in wild-type versus a target-specific knockout mouse model, offering critical validation of its on-target effects. The experimental data herein supports the compound's mechanism of action and its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The drug discovery process involves several key stages, from target identification and validation to lead optimization and preclinical testing.[1] A crucial step in this process is the validation of a therapeutic compound's mechanism of action to ensure it is hitting its intended molecular target and to understand any potential off-target effects.[2] Knockout (KO) animal models, particularly mice, are invaluable tools for this purpose.[1][3][4] By specifically inactivating a gene of interest, researchers can observe the physiological and pathological consequences and assess how a drug that targets the protein product of that gene behaves in its absence.[4]
This guide focuses on the validation of the hypothetical "this compound" compound, a novel inhibitor of the "Target-X" protein, a key component in a signaling pathway implicated in tumorigenesis. By comparing the effects of the "this compound" compound in wild-type mice with those in a "Target-X" knockout mouse model, we can definitively ascertain its on-target efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Generation of "Target-X" Knockout Mouse Model
A conditional knockout mouse model for the "Target-X" gene was generated using CRISPR/Cas9 technology to introduce loxP sites flanking a critical exon of the "Target-X" gene in embryonic stem cells.[4] These stem cells were then used to generate chimeric mice, which were subsequently bred to establish a germline transmission of the floxed allele. To induce a constitutive knockout, these mice were crossed with a Cre-recombinase expressing line, resulting in the excision of the critical exon and a non-functional "Target-X" gene.[4] Genotyping was performed using PCR to confirm the wild-type, heterozygous, and homozygous knockout genotypes.
In Vivo Efficacy Study
Animal Model: 8-week-old male C57BL/6 wild-type and "Target-X" knockout mice were used. Tumor Induction: Mice were subcutaneously injected with 1x10^6 B16F10 melanoma cells. Treatment: Once tumors reached an average volume of 100 mm³, mice were randomized into four groups (n=10 per group):
- Wild-type + Vehicle
- Wild-type + "this compound" Compound (50 mg/kg, daily oral gavage)
- "Target-X" KO + Vehicle
- "Target-X" KO + "this compound" Compound (50 mg/kg, daily oral gavage) Monitoring: Tumor volume and body weight were measured every two days for 21 days. Endpoint: At day 21, mice were euthanized, and tumors were excised for further analysis.
Western Blot Analysis
Tumor lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against "Target-X", p-ERK, and β-actin (as a loading control). Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence substrate.
Data Presentation
The quantitative data from the in vivo efficacy study and western blot analysis are summarized in the tables below for a clear comparison.
Table 1: In Vivo Efficacy of "this compound" Compound in Wild-Type and "Target-X" KO Mice
| Group | Average Tumor Volume (Day 21, mm³) | Standard Deviation | % Tumor Growth Inhibition |
| Wild-type + Vehicle | 1500 | ± 180 | - |
| Wild-type + "this compound" Compound | 450 | ± 95 | 70% |
| "Target-X" KO + Vehicle | 500 | ± 110 | 67% |
| "Target-X" KO + "this compound" Compound | 480 | ± 105 | 68% |
Table 2: Protein Expression Levels in Tumor Lysates
| Group | "Target-X" Expression (Relative to β-actin) | p-ERK Expression (Relative to β-actin) |
| Wild-type + Vehicle | 1.00 | 1.00 |
| Wild-type + "this compound" Compound | 0.95 | 0.30 |
| "Target-X" KO + Vehicle | 0.05 | 0.35 |
| "Target-X" KO + "this compound" Compound | 0.03 | 0.32 |
Visualization of Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of "Target-X" and the experimental workflow for the validation of the "this compound" compound.
Caption: Hypothesized signaling pathway of "Target-X" and the inhibitory action of the "this compound" compound.
Caption: Experimental workflow for the validation of the "this compound" compound using a knockout model.
Conclusion
The data presented in this guide strongly supports the on-target efficacy of the "this compound" compound. The significant reduction in tumor growth observed in the wild-type mice treated with the "this compound" compound was comparable to the tumor growth inhibition seen in the "Target-X" knockout mice. Furthermore, the "this compound" compound did not provide any additional anti-tumor effect in the knockout mice, indicating that its mechanism of action is primarily, if not solely, through the inhibition of "Target-X". The western blot analysis confirms the knockout of "Target-X" and demonstrates that both the "this compound" compound and the knockout of "Target-X" lead to a reduction in the phosphorylation of the downstream kinase, ERK. These findings validate "Target-X" as a viable therapeutic target and establish the "this compound" compound as a potent and specific inhibitor for further preclinical and clinical development.
References
Navigating the Computational Maze: A Comparative Guide to Reproducibility in Drug Discovery Platforms
In the high-stakes world of drug development, the reproducibility of computational experiments is paramount. Researchers and scientists rely on sophisticated software platforms to screen vast chemical libraries, predict molecular interactions, and ultimately identify promising drug candidates. This guide provides a comparative analysis of the OpenEye Orion platform and its leading alternatives, the Schrödinger Suite and the Molecular Operating Environment (MOE), with a focus on results reproducibility and statistical robustness in the context of virtual screening.
Performance at a Glance: A Quantitative Comparison
Direct, peer-reviewed comparisons of these comprehensive platforms are scarce due to their proprietary nature and the complexity of such studies. However, by examining benchmarks of their core components—particularly in molecular docking and ligand-based screening—we can infer their performance and reproducibility. The following tables summarize key performance metrics reported in various studies.
Structure-Based Virtual Screening: Docking Accuracy
The accuracy of predicting the correct binding pose of a ligand in a protein's active site is a critical factor for reproducibility. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographically determined pose is a standard metric, with a value < 2.0 Å generally considered a success.
| Docking Program (Platform) | Key Algorithm(s) | Reported RMSD Performance | Key Strengths |
| OpenEye Docking (this compound) | FRED, HYBRID | FRED and HYBRID are part of OpenEye's OEDocking suite, known for speed and accuracy. | Exhaustive search (FRED) and ligand-guided docking (HYBRID) enhance performance. |
| Glide (Schrödinger) | Grid-based ligand docking | Often outperforms other methods, correctly predicting binding poses for 100% of studied ligands in some cases.[1] | High accuracy and robust performance across a wide range of targets.[1][2][3] |
| MOE-Dock (MOE) | Flexible ligand docking | Performance in correctly predicting binding poses has been reported in the range of 59% to 82% in some studies.[1] | Comprehensive environment with a wide array of tools and customization options.[4] |
| AutoDock Vina (Open Source) | Empirical scoring function | Generally good performance, often used as a baseline in comparative studies. | Freely available with a large user community and extensive documentation. |
| GOLD (CCDC) | Genetic algorithm | Performance is often comparable to other commercial docking programs.[2] | Highly flexible with multiple scoring functions. |
Virtual Screening Enrichment
Enrichment metrics, such as the Area Under the Receiver Operating Characteristic Curve (AUC) and Enrichment Factor (EF), quantify a platform's ability to distinguish known active compounds from inactive decoys in a virtual screen. An AUC of 1.0 represents a perfect classification, while 0.5 is random.
| Platform/Method | Metric | Reported Performance | Context |
| Schrödinger Glide | AUC | Average AUC of 0.80 on the DUD dataset. | Demonstrates consistent enrichment across diverse protein families. |
| Schrödinger Glide (XP) | Enrichment | Can find up to 92% of known actives in the top 10% of a ranked database in some studies.[2] | The "extra precision" mode shows significantly better enrichment than standard precision.[2] |
| OpenEye ROCS | Enrichment | 3D shape-based methods like ROCS often perform best at separating actives from inactives in retrospective studies. | Particularly effective for ligand-based screening and scaffold hopping. |
| Consensus Docking | Accuracy | Combining results from multiple docking programs can increase pose prediction accuracy to over 82%. | A strategy to improve robustness when individual programs may fail. |
Experimental Protocols: A Typical Virtual Screening Workflow
To ensure reproducibility, it is crucial to follow a well-defined computational protocol. While the specific steps can be tailored to the research question, a generalized virtual screening workflow is common to all three platforms.
Target and Ligand Preparation
-
Target Preparation : This initial and critical step involves preparing the 3D structure of the protein target.
-
Input : A crystal structure from the Protein Data Bank (PDB).
-
Process :
-
Correct bond orders and add hydrogen atoms.
-
Optimize protonation states of amino acid residues.
-
Optimize the hydrogen-bonding network.
-
Remove or treat water molecules in the binding site.
-
Perform a restrained energy minimization to relieve steric clashes.
-
-
Rationale : This ensures a chemically correct and energetically favorable representation of the protein for subsequent calculations.
-
-
Ligand Database Preparation : The library of small molecules to be screened must also be prepared.
-
Input : 2D or 3D structures of compounds from commercial or in-house databases.
-
Process :
-
Generate 3D conformations for each molecule.
-
Assign correct protonation states and tautomers at a physiological pH.
-
Filter the library based on physicochemical properties (e.g., molecular weight, logP) to remove non-drug-like molecules.
-
-
Rationale : Proper ligand preparation is essential for accurate docking and scoring.
-
Virtual Screening Cascade
A hierarchical approach is often employed to balance speed and accuracy, especially with large compound libraries.
-
Initial Fast Screening :
-
Method : Use a fast docking mode (e.g., Schrödinger's HTVS - High Throughput Virtual Screening) or a ligand-based method (e.g., OpenEye's ROCS for shape similarity).
-
Process : Screen the entire prepared library.
-
Output : A ranked list of compounds based on the initial scoring function.
-
-
Refined Docking and Scoring :
-
Method : Use a more accurate and computationally intensive docking mode (e.g., Schrödinger's SP - Standard Precision or XP - Extra Precision).
-
Process : Take the top-ranking percentage (e.g., 10-20%) of compounds from the initial screen and re-dock them with the higher-precision method.
-
Output : A re-ranked list of compounds with more accurate predicted binding poses and scores.
-
Post-Screening Analysis and Statistical Validation
-
Pose Analysis : Visually inspect the predicted binding poses of the top-scoring compounds to ensure they form meaningful interactions with the protein target.
-
Clustering : Cluster the top hits based on chemical similarity to identify diverse scaffolds.
-
Statistical Analysis :
-
Enrichment Plots (ROC curves) : If known actives and inactives are included in the screen, plot ROC curves to calculate the AUC. This validates that the screening protocol can effectively distinguish between binders and non-binders.
-
Hit Rate : The ultimate measure is the experimental hit rate from assaying the selected compounds. Modern workflows, such as those described by Schrödinger, have reported achieving double-digit hit rates, a significant improvement over traditional methods.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical virtual screening experiment.
Logical Flow for Reproducibility
Ensuring reproducibility requires careful management of data, software versions, and parameters.
References
A Comparative Guide to mTOR Inhibition: "Orion" vs. Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central node in regulating fundamental cellular processes, including growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a frequent driver in various diseases, particularly cancer, making it a critical target for therapeutic intervention.
This guide provides an objective comparison of a novel, next-generation ATP-competitive mTOR inhibitor, "Orion," against two well-characterized inhibitors: the allosteric mTORC1 inhibitor Rapamycin and the first-generation ATP-competitive mTOR kinase inhibitor Torin 1 .
Mechanism of Action: A Tale of Two Pockets
The primary distinction between these inhibitors lies in their binding site on the mTOR kinase and their subsequent impact on the two mTOR complexes.
-
Rapamycin : The first-generation inhibitor, Rapamycin, functions as a highly specific allosteric inhibitor of mTORC1. It first forms a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is located adjacent to the kinase domain. This binding event prevents mTORC1 from accessing its substrates, such as S6K1 and 4E-BP1, but does not directly block the catalytic activity of the kinase domain.[1][2] Importantly, Rapamycin does not acutely inhibit mTORC2, as the FRB domain within the mTORC2 complex is inaccessible.[1][2]
-
Torin 1 : As a first-generation ATP-competitive inhibitor , Torin 1 was designed to bind directly to the kinase domain of mTOR, competing with ATP.[3] This mechanism allows it to inhibit the catalytic activity of mTOR regardless of whether it is in the mTORC1 or mTORC2 complex.[3][4] This dual inhibition overcomes a key limitation of Rapamycin by also blocking mTORC2-mediated signaling, such as the phosphorylation of AKT at Serine 473.[5][6]
-
"this compound" (Hypothetical) : "this compound" represents a next-generation ATP-competitive inhibitor . Like Torin 1, it targets the mTOR kinase domain, enabling dual inhibition of both mTORC1 and mTORC2. Its advanced design confers significantly higher potency and selectivity, ensuring a more complete and targeted shutdown of the entire mTOR signaling cascade at lower concentrations.
The diagram below illustrates the mTOR signaling pathway and the distinct binding sites of these three inhibitors.
Quantitative Data: Biochemical Potency
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to reduce the target's activity by 50%. The following table summarizes the biochemical IC₅₀ values for each inhibitor against purified mTORC1 and mTORC2. Lower values indicate higher potency.
| Inhibitor | Target | Mechanism | Biochemical IC₅₀ (nM) |
| Rapamycin | mTORC1 | Allosteric | ~1-10[1][7] |
| mTORC2 | Allosteric | Inactive[1] | |
| Torin 1 | mTORC1 | ATP-Competitive | 2[8][9] |
| mTORC2 | ATP-Competitive | 10[8][9] | |
| "this compound" | mTORC1 | ATP-Competitive | 0.8 |
| mTORC2 | ATP-Competitive | 1.5 |
"this compound" data is hypothetical for comparative purposes.
As shown, "this compound" demonstrates superior biochemical potency against both mTOR complexes compared to the first-generation inhibitor, Torin 1. Unlike Rapamycin, both "this compound" and Torin 1 effectively inhibit mTORC2.
Cellular Effects: Downstream Signaling Analysis
The ultimate test of an mTOR inhibitor is its effect on downstream signaling within a cellular context. This is typically assessed by Western blot analysis of key phosphorylation events.
-
mTORC1 substrates : Phosphorylation of S6 Kinase 1 (p-S6K at Thr389) and 4E-BP1 (p-4E-BP1 at Thr37/46). Inhibition of mTORC1 leads to a decrease in the phosphorylation of these targets.
-
mTORC2 substrate : Phosphorylation of AKT (p-AKT at Ser473). Inhibition of mTORC2 leads to a decrease in this phosphorylation mark.
The table below summarizes the expected results from a Western blot experiment in cancer cells treated with each inhibitor.
| Inhibitor (at IC₉₀) | p-S6K (T389) | p-4E-BP1 (T37/46) | p-AKT (S473) | Rationale |
| Rapamycin | ↓↓ | ↓ | No Change | Allosteric inhibition of mTORC1 is known to be incomplete for some substrates like 4E-BP1.[6][10] It does not inhibit mTORC2. |
| Torin 1 | ↓↓↓ | ↓↓↓ | ↓↓↓ | ATP-competitive inhibition blocks all mTORC1 and mTORC2 catalytic activity, leading to complete signal suppression.[3][5] |
| "this compound" | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | Higher potency leads to a more profound and complete inhibition of both mTORC1 and mTORC2 signaling pathways at lower doses. |
"this compound" data is hypothetical for comparative purposes. Arrow count indicates the relative degree of inhibition.
The dual inhibition by "this compound" and Torin 1 prevents the pro-survival feedback activation of AKT signaling, a known limitation of Rapamycin treatment.[6]
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are detailed protocols for the key assays used to generate the comparative data.
Protocol 1: In Vitro mTOR Kinase Assay (Biochemical IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified mTORC1 and mTORC2.
Objective: To determine the IC₅₀ values of "this compound," Rapamycin, and Torin 1 for mTORC1 and mTORC2.
Materials:
-
Purified, active mTORC1 and mTORC2 complexes.
-
Inactive substrates: Recombinant S6K1 (for mTORC1) and AKT1 (for mTORC2).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
-
ATP solution.
-
Test inhibitors ("this compound," Rapamycin, Torin 1) in DMSO.
-
Phospho-specific antibodies: anti-p-S6K1 (Thr389) and anti-p-AKT1 (Ser473).
-
Detection system (e.g., ELISA-based or TR-FRET).
Procedure:
-
Compound Preparation : Prepare serial dilutions of each inhibitor in DMSO. A typical final assay concentration might range from 0.01 nM to 10 µM.
-
Reaction Setup : In a 384-well plate, combine the kinase assay buffer, purified mTORC1 or mTORC2 enzyme, and the corresponding inactive substrate (S6K1 for mTORC1, AKT1 for mTORC2).[8][9]
-
Inhibitor Addition : Add the diluted inhibitors to the wells. Include DMSO-only wells as a negative control (100% activity).
-
Initiate Reaction : Start the kinase reaction by adding a solution of ATP (e.g., final concentration of 500 µM).[8]
-
Incubation : Incubate the plate at 30°C for 20-30 minutes.[8]
-
Detection : Stop the reaction and detect substrate phosphorylation using an appropriate method, such as an ELISA where the product is captured and detected with a phospho-specific antibody.[7]
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[11]
Protocol 2: Western Blot Analysis of Downstream mTOR Signaling
This method assesses the efficacy of inhibitors within a cellular environment by measuring changes in the phosphorylation state of key mTOR pathway proteins.[12]
Objective: To compare the effects of "this compound," Rapamycin, and Torin 1 on mTORC1 and mTORC2 signaling in cells.
Materials:
-
Cancer cell line (e.g., HeLa, U87-MG).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
Ice-cold PBS and RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-S6K (Thr389), anti-total S6K, anti-p-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with various concentrations of each inhibitor (or a vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Place dishes on ice, wash cells with ice-cold PBS, and lyse them using supplemented RIPA buffer.[11]
-
Protein Quantification : Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation : Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and denature by boiling at 95°C for 5 minutes.
-
Gel Electrophoresis : Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with the desired primary antibodies diluted in blocking buffer.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in phosphorylation relative to the total protein and loading control.
Experimental Workflow Visualization
The logical flow for comparing these inhibitors is depicted in the diagram below.
Conclusion
The landscape of mTOR inhibition has evolved significantly from the foundational discoveries with Rapamycin. While Rapamycin remains a valuable tool for selectively studying mTORC1, its limitations—namely its incomplete inhibition of mTORC1 signaling and lack of mTORC2 activity—have driven the development of ATP-competitive inhibitors.
Torin 1 represented a major step forward by demonstrating effective dual inhibition of both mTOR complexes. The hypothetical next-generation inhibitor, "this compound," builds upon this progress, offering superior potency against both mTORC1 and mTORC2. This enhanced biochemical potency is expected to translate into a more profound and sustained inhibition of the entire mTOR signaling network in a cellular context, potentially leading to improved therapeutic outcomes. This guide provides the foundational data and protocols for researchers to validate and compare the efficacy of novel mTOR inhibitors like "this compound" against established standards.
References
- 1. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 5. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 10. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Small Molecule Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of three well-characterized small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR): Gefitinib, Erlotinib, and Lapatinib. The data presented is compiled from experimental studies to offer a quantitative perspective on their potency. Detailed methodologies for key binding affinity assays are also provided to support experimental design and data interpretation.
Comparative Binding Affinity of EGFR Inhibitors
The binding affinities of small molecule inhibitors to EGFR are critical determinants of their therapeutic efficacy. The dissociation constant (Kd) is a direct measure of the binding affinity between a ligand and its target protein, with a lower Kd value indicating a higher binding affinity. The half-maximal inhibitory concentration (IC50) is another common metric that represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the binding affinities of Gefitinib, Erlotinib, and Lapatinib for wild-type EGFR.
| Inhibitor | Binding Affinity (Kd) in nM | Method | Reference |
| Gefitinib | 5.0 | Surface Plasmon Resonance | [1] |
| Erlotinib | 0.53 | Surface Plasmon Resonance | [1] |
| Lapatinib | 0.21 | Surface Plasmon Resonance | [1] |
Note: Lower Kd values indicate stronger binding affinity.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for the characterization of small molecule inhibitors. Various biophysical and biochemical assays are employed for this purpose. Below is a detailed protocol for a common method, Surface Plasmon Resonance (SPR), used to measure the binding kinetics and affinity of inhibitors to EGFR.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of small molecule inhibitors binding to EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant human EGFR protein (extracellular domain or kinase domain)
-
Small molecule inhibitors (Gefitinib, Erlotinib, Lapatinib) dissolved in an appropriate solvent (e.g., DMSO)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Sensor Chip Preparation and EGFR Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[1]
-
Prepare a solution of EGFR in the immobilization buffer (e.g., 10-50 µg/mL).
-
Inject the EGFR solution over the activated sensor surface to achieve the desired immobilization level (typically 2000-5000 response units (RU)).
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the immobilization of EGFR to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitors in running buffer. It is important to maintain a constant, low percentage of the organic solvent (e.g., DMSO) across all concentrations to minimize buffer mismatch effects.
-
Inject the inhibitor solutions over the EGFR-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow the inhibitor to dissociate by flowing running buffer over the sensor surface for a defined dissociation time (e.g., 300 seconds).
-
Between each inhibitor injection, regenerate the sensor surface to remove any bound inhibitor by injecting a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration solution), followed by stabilization with running buffer.
-
-
Data Analysis:
-
The sensorgram data (response units versus time) from the reference flow cell is subtracted from the data from the EGFR-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of EGFR inhibition, the following diagrams are provided.
Conclusion
The quantitative data and experimental protocols presented in this guide offer a foundation for the comparative analysis of EGFR inhibitors. The binding affinities of Gefitinib, Erlotinib, and Lapatinib, as determined by Surface Plasmon Resonance, highlight the differences in their potency at the molecular level. Understanding these differences, in conjunction with robust experimental methodologies, is essential for the rational design and development of next-generation targeted cancer therapies.
References
Cross-Validation of Oridonin's Anti-Cancer Effects Across Diverse Cell Lines
A Comparative Guide for Researchers
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor activities. This guide provides a comparative analysis of Oridonin's effects across various cancer cell types, offering a cross-validation of its efficacy and mechanism of action. The data presented here, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in evaluating Oridonin's potential as a therapeutic agent.
Comparative Analysis of Oridonin's Cellular Effects
The anti-proliferative effects of Oridonin have been observed across a wide range of cancer cell lines. Key measurable effects include the inhibition of cell viability, induction of apoptosis (programmed cell death), and arrest of the cell cycle at specific phases. These effects are often mediated by the modulation of critical signaling pathways, most notably the PI3K/Akt pathway.
Table 1: Inhibition of Cell Viability (IC50) by Oridonin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of Oridonin in different cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| CEM | T-cell Acute Lymphoblastic Leukemia | 7.37 ± 1.99 | [1] |
| K562 | Chronic Myelogenous Leukemia | Data on apoptosis induction available | [2][3] |
| HL-60 | Acute Promyelocytic Leukemia | Synergistic effects with VPA observed | [4] |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | Growth inhibition observed | [2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Apoptosis induction observed | [5] |
| 4T1 | Breast Cancer (Murine) | Significant growth inhibition in vitro and in vivo | [6] |
| HCT116 | Colorectal Cancer | Potent growth inhibition and apoptosis | [7][8] |
| SW620 | Colorectal Cancer | Significant growth inhibition | [2] |
| HT29 | Colorectal Cancer | Time- and dose-dependent inhibition | [9] |
| AGS | Gastric Cancer | Dose-dependent growth inhibition | [10] |
| HGC27 | Gastric Cancer | Dose-dependent growth inhibition | [10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Oridonin
Oridonin's anti-cancer activity is significantly attributed to its ability to induce apoptosis and disrupt the normal cell cycle progression in cancer cells. The following table summarizes these effects in different cell lines.
| Cell Line | Cancer Type | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Events | Reference |
| CEM | T-cell ALL | Yes (57.23% at 10 µM for 24h) | - | Down-regulation of Bcl-2, Up-regulation of Bax | [1] |
| K562 | CML | Yes | - | Down-regulation of Bcl-2, Up-regulation of Bax, Inhibition of telomerase activity | [3] |
| HL-60 | APL | Yes (Synergistic with VPA) | - | Activation of caspase-3 and -9, Down-regulation of Bcl-2/Bax ratio | [4] |
| Breast Cancer Cells | Breast Cancer | Yes | S Phase | Inhibition of PI3K/Akt/mTOR pathway | [6] |
| HCT116 | Colorectal Cancer | Yes | G2/M Phase | Increased cleaved caspase-3 and PARP, ROS-mediated AMPK-mTOR-ULK1 activation | [8] |
| SW1116 | Colorectal Cancer | Yes | G2/M Phase | Increased p16, p21, and p27 expression | [7][11] |
| HT29 | Colorectal Cancer | Yes | G2/M Phase | Decrease of mitochondrial membrane potential | [9] |
| Gastric Cancer Cells | Gastric Cancer | Yes (at high concentrations) | G0/G1 Phase (at low concentrations) | Suppression of c-Myc-AP4 axis, Enhanced p53-p21 signaling | [10] |
Signaling Pathways Modulated by Oridonin
A consistent finding across multiple studies is the role of Oridonin in modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and metabolism, is a primary target.[6][12][13][14][15]
References
- 1. [Anti-leukemia effect of oridonin on T-cell acute lymphoblastic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oridonin-induced apoptosis in leukemia K562 cells and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis and senescence in colorectal cancer cells by increasing histone hyperacetylation and regulation of p16, p21, p27 and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 14. Oridonin inhibits aberrant AKT activation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Orion Efficacy: A Comparative Analysis in Primary versus Immortalized Cancer Cells
As the specific therapeutic agent "Orion" could not be definitively identified from publicly available information, this guide has been constructed around a hypothetical anti-cancer compound, "this compound," to serve as a comprehensive template for researchers. This guide outlines the critical comparisons in efficacy between primary and immortalized cells, complete with sample data, detailed experimental protocols, and the requisite visualizations. For the purpose of this guide, "this compound" is posited as a novel tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
Introduction
The choice of cellular model is a cornerstone of preclinical drug development. Immortalized cell lines, due to their unlimited proliferative capacity and ease of culture, have long been the workhorses of cancer research. However, they often harbor genetic and phenotypic alterations that can diverge significantly from the original tumor, potentially impacting their response to therapeutic agents. Primary cells, isolated directly from patient tumors, offer a more physiologically relevant model, retaining much of the heterogeneity and biological characteristics of the in vivo environment. This guide provides a comparative framework for evaluating the efficacy of a hypothetical EGFR inhibitor, "this compound," in primary cancer cells versus their immortalized counterparts.
Data Presentation: this compound Efficacy Comparison
The following table summarizes hypothetical quantitative data for "this compound" in patient-derived primary lung adenocarcinoma cells and a commonly used immortalized lung cancer cell line, A549. It is generally observed that primary cells may exhibit higher resistance to therapeutic agents.
| Cell Type | Description | This compound IC50 (µM) | Key Pathway Inhibition (p-EGFR reduction at 1µM this compound) | Apoptosis Rate (at 1µM this compound) |
| Primary Lung Adenocarcinoma Cells | Patient-derived, low passage | 2.5 | 60% | 25% |
| A549 | Immortalized lung carcinoma cell line | 0.8 | 85% | 45% |
Experimental Protocols
Cell Culture and Treatment
-
Primary Cells: Primary lung adenocarcinoma cells were obtained from fresh tumor biopsies under IRB-approved protocols. Tissues were mechanically and enzymatically dissociated, and the resulting cells were cultured in specialized serum-free media supplemented with growth factors. Experiments were conducted on cells at passage 2-3 to maintain their original characteristics.
-
Immortalized Cells: The A549 cell line was cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: For both cell types, "this compound" was dissolved in DMSO to create a stock solution. Cells were seeded and allowed to adhere overnight before being treated with a range of "this compound" concentrations for 48 hours.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of "this compound" was determined using the MTT assay.
-
Cells were seeded in 96-well plates.
-
After treatment with "this compound" for 48 hours, 10 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.[1]
-
The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.[2]
-
The absorbance was measured at 570 nm using a microplate reader.[1]
-
IC50 values were calculated from the dose-response curves.
Western Blot Analysis for Pathway Inhibition
To confirm the inhibition of the EGFR pathway, the phosphorylation status of EGFR was assessed by Western blot.
-
Cells were treated with 1 µM "this compound" for 24 hours.
-
Cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Protein concentration was determined using a BCA assay.[3]
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[3]
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.[5]
-
An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.[4]
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL substrate.[3]
-
Band intensities were quantified using densitometry software.
Apoptosis Assay (Flow Cytometry)
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells were treated with 1 µM "this compound" for 48 hours.
-
Both adherent and floating cells were collected and washed with PBS.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V positive cells were considered to be undergoing apoptosis.
Visualizations
Experimental Workflow
Caption: Workflow for comparing "this compound" efficacy.
"this compound" Signaling Pathway
Caption: "this compound" inhibits the EGFR signaling pathway.
This guide provides a structured approach for comparing the efficacy of a therapeutic agent, exemplified by the hypothetical EGFR inhibitor "this compound," in primary and immortalized cancer cells. The presented data, protocols, and diagrams illustrate the essential components of such a comparative study. While immortalized cell lines remain valuable for initial high-throughput screening, primary cells are indispensable for validating efficacy in a more clinically relevant context. A thorough understanding of a compound's performance in both cell models is crucial for making informed decisions in the drug development pipeline.
References
Safety Operating Guide
Orion Spacecraft End-of-Life: A Procedural Overview for Safe Disposal
European Service Module (ESM) Disposal Protocol
The European Service Module is designed for a one-time use and is not intended to survive reentry. Its disposal is a carefully orchestrated process of controlled, destructive reentry into Earth's atmosphere.
Operational Plan:
-
Module Separation: Approximately 40 minutes before the Crew Module's splashdown, the ESM separates from the CM.[1]
-
Controlled Destructive Reentry: Following separation, the ESM is set on a trajectory to burn up harmlessly upon reentry into the Earth's atmosphere.[2][3]
-
Designated Impact Zone: The reentry trajectory is meticulously planned to ensure that any potential surviving debris is directed to a remote and unpopulated area of the Pacific Ocean, posing no hazard to landmasses, populations, or maritime traffic.[2][3]
Crew Module (CM) Recovery and Refurbishment Protocol
The Crew Module is designed for reusability and undergoes a detailed sequence of events to ensure its safe return and recovery. This process involves a high-speed atmospheric reentry, a multi-stage parachute deployment, and a coordinated recovery operation.
Operational Plan:
-
Atmospheric Reentry: The CM enters the Earth's atmosphere at a velocity of approximately 25,000 mph (40,000 km/h).[1][4][5] The spacecraft's heat shield is critical during this phase, withstanding temperatures of nearly 5,000°F (2,800°C).[1]
-
"Skip Entry" Maneuver: To manage the extreme heat and g-forces, Orion performs a "skip entry," where it dips into the upper atmosphere, uses the lift of the capsule to briefly exit, and then reenters for the final descent.[3][6]
-
Parachute Deployment Sequence: A sequence of 11 parachutes is deployed to decelerate the module for a safe splashdown.[7] This sequence is crucial for reducing the spacecraft's speed from over 300 mph to approximately 20 mph at splashdown.[4][5][7]
-
Splashdown and Recovery: The CM splashes down in the Pacific Ocean, typically off the coast of California.[4][8] A specialized recovery team from NASA and the U.S. Navy is deployed to secure the spacecraft.[4][8][9]
-
Post-Flight Activities: Following recovery, the CM is transported to a naval base and then to Kennedy Space Center for de-servicing, inspection, and refurbishment for future missions.[4][10]
Quantitative Data for this compound Crew Module Reentry and Recovery
| Parameter | Value | Unit |
| Reentry Speed | ~25,000 | mph |
| Reentry Speed | ~40,000 | km/h |
| Atmospheric Drag Deceleration Speed | ~300-325 | mph |
| Forward Bay Cover Parachute Deployment Altitude | ~26,500 | feet |
| Forward Bay Cover Parachute Deployment Speed | ~324 | mph |
| Drogue Parachute Deployment Altitude | ~25,000 | feet |
| Drogue Parachute Deployment Speed | ~307 | mph |
| Pilot Parachute Deployment Altitude | ~9,500 | feet |
| Pilot Parachute Deployment Speed | ~130 | mph |
| Main Parachute Deployment Altitude | ~9,000 | feet |
| Final Splashdown Speed | ~17-20 | mph |
This compound End-of-Mission Disposal Workflow
References
- 1. space.com [space.com]
- 2. youtube.com [youtube.com]
- 3. nasa.gov [nasa.gov]
- 4. lpi.usra.edu [lpi.usra.edu]
- 5. nasa.gov [nasa.gov]
- 6. livescience.com [livescience.com]
- 7. nasa.gov [nasa.gov]
- 8. space.com [space.com]
- 9. guiceoffshore.com [guiceoffshore.com]
- 10. Where does this compound go after splashdown? | Lockheed Martin [lockheedmartin.com]
Navigating the Safe Handling of "Orion": A Call for Specificity
The name "Orion" is associated with a diverse range of products in the scientific and industrial sectors, each with unique chemical properties and handling requirements. Without specific details identifying the exact "this compound" product , providing a universal guide to its safe handling, personal protective equipment (PPE), and disposal is not feasible.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to distinguish between the various "this compound" branded products. These can range from cleaning solutions and electrolyte solutions for electrodes to pH buffers, herbicides, and even safety equipment itself. The personal protective equipment and handling protocols for a scale remover, for instance, would differ significantly from those for a herbicide or a laboratory reagent.
To receive accurate and actionable safety information, please specify the following:
-
Product Type: Is it a cleaning agent, a chemical reagent, a herbicide, or another type of product?
-
Manufacturer: Knowing the company that produces the "this compound" product (e.g., Thermo Scientific, this compound Safety Products) is crucial.
-
Product Name/Number: A specific product name or catalog number will allow for precise identification.
Once more specific information is available, a comprehensive guide can be developed, including detailed data on necessary PPE, step-by-step handling and disposal procedures, and visual workflows to ensure the utmost safety in the laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
